Methyl 5-phenylvalerate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96991. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-phenylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNWLDUOVGYRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942807 | |
| Record name | Methyl 5-phenylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20620-59-1 | |
| Record name | Methyl 5-phenylvalerate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 5-phenylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 5-Phenylvalerate from 5-Phenylvaleric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 5-phenylvalerate from 5-phenylvaleric acid via Fischer esterification. The document details the chemical principles, experimental protocol, and purification strategies, supported by quantitative data and a procedural workflow diagram.
Introduction
This compound is a valuable ester intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. Its preparation from 5-phenylvaleric acid is a classic example of Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. This guide presents a standardized, reproducible protocol for this transformation, suitable for laboratory and pilot-scale applications.
Reaction Principle and Stoichiometry
The synthesis proceeds via the Fischer esterification mechanism, where 5-phenylvaleric acid reacts with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction is a reversible equilibrium, and to drive it towards the product side, an excess of methanol is commonly used, serving as both a reactant and the solvent.
Chemical Equation:
C₆H₅(CH₂)₄COOH + CH₃OH ⇌ C₆H₅(CH₂)₄COOCH₃ + H₂O (5-Phenylvaleric Acid + Methanol ⇌ this compound + Water)
Experimental Protocol
This section outlines a detailed methodology for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 5-Phenylvaleric Acid | C₁₁H₁₄O₂ | 178.23 | 10.0 g | 0.056 |
| Methanol (anhydrous) | CH₄O | 32.04 | 100 mL | 2.47 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2 mL | 0.037 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
3.2. Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 5-phenylvaleric acid.
-
Reagent Addition: Add 100 mL of anhydrous methanol to the flask and stir until the 5-phenylvaleric acid is completely dissolved.
-
Catalyst Addition: Carefully and slowly add 2 mL of concentrated sulfuric acid to the stirring solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 150 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.
-
The crude this compound can be further purified by vacuum distillation to obtain a colorless to pale yellow liquid.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 5-Phenylvaleric Acid | 10.0 g (0.056 mol) |
| Methanol | 100 mL (excess) |
| Catalyst | |
| Concentrated Sulfuric Acid | 2 mL |
| Reaction Conditions | |
| Temperature | Reflux (approx. 65-70 °C) |
| Reaction Time | 4-6 hours |
| Product (this compound) | |
| Theoretical Yield | 10.77 g |
| Typical Experimental Yield | 85-95% |
| Boiling Point | 145-147 °C at 15 mmHg |
| Density | 1.011 g/mL at 25 °C |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Methanol and diethyl ether are flammable and volatile. Avoid open flames and sources of ignition.
-
Vacuum distillation should be performed with appropriate glassware and a safety screen.
This guide provides a foundational protocol for the synthesis of this compound. For specific applications, optimization of reaction conditions may be necessary to achieve desired purity and yield.
An In-depth Technical Guide to the Chemical Properties and Characterization of Methyl 5-Phenylpentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and characterization of methyl 5-phenylpentanoate. The information is curated for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound for their work.
Core Chemical Properties
Methyl 5-phenylpentanoate is an organic compound classified as a methyl ester of a fatty acid. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| Boiling Point | 173 °C at 35 mmHg | [1] |
| Density | 1.01 g/cm³ | [1] |
| Refractive Index | 1.4950 to 1.4980 | [1] |
| CAS Number | 20620-59-1 | [1] |
| IUPAC Name | methyl 5-phenylpentanoate | |
| SMILES | COC(=O)CCCCc1ccccc1 |
Synthesis of Methyl 5-Phenylpentanoate
A common and efficient method for the synthesis of methyl 5-phenylpentanoate is the Fischer esterification of 5-phenylpentanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[2][3][4]
Experimental Protocol: Fischer Esterification
Materials:
-
5-phenylpentanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 5-phenylpentanoic acid in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude methyl 5-phenylpentanoate.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Characterization of Methyl 5-Phenylpentanoate
The structural confirmation and purity assessment of the synthesized methyl 5-phenylpentanoate are crucial. This is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule. The expected chemical shifts (δ) in ppm are:
-
Aromatic protons (C₆H₅): ~7.1-7.3 ppm (multiplet, 5H)
-
Methyl ester protons (OCH₃): ~3.6 ppm (singlet, 3H)
-
Methylene protons adjacent to the phenyl group (PhCH₂): ~2.6 ppm (triplet, 2H)
-
Methylene protons adjacent to the ester group (CH₂COO): ~2.3 ppm (triplet, 2H)
-
Other methylene protons (CH₂CH₂CH₂): ~1.6-1.7 ppm (multiplet, 4H)
¹³C NMR: The carbon-13 NMR spectrum indicates the different carbon environments in the molecule. The expected chemical shifts (δ) in ppm are:
-
Carbonyl carbon (C=O): ~174 ppm
-
Aromatic carbons (C₆H₅): ~125-142 ppm
-
Methyl ester carbon (OCH₃): ~51 ppm
-
Methylene carbons (aliphatic chain): ~25-35 ppm
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands for methyl 5-phenylpentanoate include:
-
C=O stretch (ester): A strong absorption band around 1735-1745 cm⁻¹
-
C-O stretch (ester): A strong absorption band in the region of 1160-1250 cm⁻¹
-
C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹
-
C-H stretch (aliphatic): Peaks typically appear just below 3000 cm⁻¹
-
C=C stretch (aromatic): Peaks in the range of 1450-1600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For methyl 5-phenylpentanoate, the molecular ion peak [M]⁺ would be observed at m/z = 192. Key fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z = 31) and McLafferty rearrangement. Common fragments for this molecule would include ions corresponding to the phenylalkyl chain.
Experimental Workflows
The synthesis and characterization of methyl 5-phenylpentanoate follow a logical workflow to ensure the desired product is obtained with high purity and its identity is confirmed.
References
Spectroscopic Analysis of Methyl 5-Phenylpentanoate: A Technical Guide
Introduction
Methyl 5-phenylpentanoate, also known as 5-phenylvaleric acid methyl ester, is an organic compound with the chemical formula C12H16O2.[1][2][3] It is a methyl ester derivative of 5-phenylvaleric acid. This document provides a comprehensive overview of its spectroscopic characteristics, which are crucial for its identification, purity assessment, and structural elucidation in research and development settings, particularly within the pharmaceutical and chemical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.
Molecular Structure and Properties
-
IUPAC Name: methyl 5-phenylpentanoate[4]
-
Synonyms: 5-Phenylvaleric acid methyl ester, Methyl 5-phenylvalerate, Benzenepentanoic acid, methyl ester[2][3]
Spectroscopic Data
The following tables summarize the key spectroscopic data for methyl 5-phenylpentanoate, compiled from various spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.3 | m | 5H | Ar-H |
| ~3.6 | s | 3H | -OCH ₃ |
| ~2.6 | t | 2H | Ph-CH ₂- |
| ~2.3 | t | 2H | -CH ₂-COO- |
| ~1.6-1.7 | m | 4H | Ph-CH₂-CH ₂-CH ₂-CH₂-COO- |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (ppm) | Assignment |
| ~174 | C =O |
| ~142 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~128.2 | Ar-C H |
| ~125.7 | Ar-C H |
| ~51.4 | -OC H₃ |
| ~35.8 | Ph-C H₂- |
| ~33.8 | -C H₂-COO- |
| ~31.2 | Ph-CH₂-C H₂- |
| ~24.8 | Ph-CH₂-CH₂-C H₂- |
Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3020-3080 | m | Aromatic C-H stretch |
| ~2850-2950 | s | Aliphatic C-H stretch |
| ~1735 | s | C=O (ester) stretch |
| ~1600, ~1495, ~1450 | m | Aromatic C=C ring stretch |
| ~1160-1250 | s | C-O (ester) stretch |
| ~700, ~750 | s | Aromatic C-H bend (monosubstituted) |
s = strong, m = medium
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.
Electron Ionization (EI-MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 192 | Moderate | [M]⁺ (Molecular ion) |
| 161 | Low | [M - OCH₃]⁺ |
| 131 | Low | [M - COOCH₃]⁺ |
| 105 | Moderate | [C₈H₉]⁺ |
| 104 | High | [C₈H₈]⁺ (Tropylium ion) |
| 91 | High | [C₇H₇]⁺ (Benzyl cation) |
| 74 | Moderate | McLafferty rearrangement product |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like methyl 5-phenylpentanoate.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A small amount of methyl 5-phenylpentanoate (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0 ppm).
-
Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired FID is subjected to a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is integrated and calibrated.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded.
-
Sample Spectrum: The sample is placed in the IR beam path, and the sample spectrum is recorded.
-
Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile and thermally stable compounds like methyl 5-phenylpentanoate. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Workflow Diagrams
The following diagrams illustrate the general workflows for spectroscopic analysis.
Caption: General workflow for NMR, IR, and MS analysis.
Caption: Integration of spectroscopic data for structure confirmation.
References
Methyl 5-phenylvalerate: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 5-phenylvalerate, a seemingly unassuming aromatic ester, holds significant potential as a versatile building block in the intricate world of organic synthesis. Its unique structural motif, featuring a terminal phenyl group separated from a methyl ester by a flexible four-carbon chain, provides a valuable scaffold for the construction of complex molecular architectures. This guide delves into the synthesis, spectroscopic characterization, and key applications of this compound, with a particular focus on its role in the formation of cyclic frameworks relevant to medicinal chemistry and drug discovery.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of a building block is paramount for its effective utilization in synthesis. The key data for this compound is summarized below.
| Property | Value | Reference(s) |
| CAS Number | 20620-59-1 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Molecular Weight | 192.26 g/mol | [1][2][3] |
| Boiling Point | 173 °C / 35 mmHg | [1][2] |
| Density | 1.01 g/cm³ | [1][2] |
| Refractive Index | 1.4950 to 1.4980 | [1][2] |
Table 1: Physicochemical Properties of this compound
Spectroscopic analysis provides the definitive structural fingerprint of a molecule. The following tables summarize the key spectral data for this compound.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.25-7.15 | m | 5H | Ar-H | |
| 3.66 | s | 3H | -OCH ₃ | |
| 2.61 | t | 2H | Ph-CH ₂- | |
| 2.32 | t | 2H | -CH ₂-CO₂Me | |
| ~1.65 | m | 4H | -CH₂-CH ₂-CH ₂-CH₂- |
Table 2: ¹H NMR Spectroscopic Data for this compound (Data interpreted from publicly available spectra)[3][4][5]
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| 174.1 | C =O (Ester) | |
| 142.3 | Ar-C (quaternary) | |
| 128.4 | Ar-C H | |
| 128.2 | Ar-C H | |
| 125.7 | Ar-C H | |
| 51.5 | -OC H₃ | |
| 35.8 | Ph-C H₂- | |
| 33.9 | -C H₂-CO₂Me | |
| 31.2 | Ph-CH₂-C H₂- | |
| 24.8 | -CH₂-C H₂-CH₂-CO₂Me |
Table 3: ¹³C NMR Spectroscopic Data for this compound (Data interpreted from publicly available spectra)[3][5]
| IR (Neat) | Wavenumber (cm⁻¹) | Assignment |
| ~3026 | C-H stretch (aromatic) | |
| ~2950, 2858 | C-H stretch (aliphatic) | |
| ~1738 | C=O stretch (ester) | |
| ~1604, 1496, 1454 | C=C stretch (aromatic ring) | |
| ~1160 | C-O stretch (ester) | |
| ~748, 698 | C-H bend (aromatic, out-of-plane) |
Table 4: Infrared (IR) Spectroscopic Data for this compound (Data interpreted from publicly available spectra)[3][4]
| Mass Spectrometry (EI) | m/z | Relative Intensity (%) | Assignment |
| 192 | Moderate | [M]⁺ (Molecular ion) | |
| 161 | Low | [M - OCH₃]⁺ | |
| 133 | Low | [M - COOCH₃]⁺ | |
| 104 | High | [C₈H₈]⁺ (Styrene radical cation) | |
| 91 | Very High | [C₇H₇]⁺ (Tropylium cation) | |
| 74 | Moderate | [CH₃O-C(OH)=CH₂]⁺ (McLafferty rearrangement) |
Table 5: Mass Spectrometry (MS) Data for this compound (Data interpreted from publicly available spectra)[3][4]
Synthesis of this compound
The most common and straightforward method for the preparation of this compound is the Fischer esterification of 5-phenylvaleric acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and reliable synthetic route.
Caption: Fischer Esterification of 5-Phenylvaleric Acid.
Experimental Protocol: Fischer Esterification
Materials:
-
5-phenylvaleric acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-phenylvaleric acid in an excess of anhydrous methanol (typically 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by vacuum distillation to yield a colorless oil.
Application as a Building Block: Intramolecular Cyclization to form Tetralones
A key application of this compound in organic synthesis is its use as a precursor for the construction of bicyclic systems, specifically tetralones, through intramolecular Friedel-Crafts acylation. This transformation is of significant interest as the tetralone scaffold is present in a variety of natural products and pharmaceutically active compounds.
The process typically involves the conversion of the methyl ester to a more reactive species, such as an acid chloride, followed by cyclization in the presence of a Lewis acid catalyst.
Caption: Synthetic workflow for the conversion of this compound to a tetralone.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
Part A: Hydrolysis of this compound
-
To a solution of this compound in a mixture of methanol and water, add an excess of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the 5-phenylvaleric acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Part B: Formation of the Acid Chloride
-
In a flask equipped with a reflux condenser and a gas trap, suspend the dry 5-phenylvaleric acid in an inert solvent such as dichloromethane or toluene.
-
Add an excess of thionyl chloride or oxalyl chloride dropwise at room temperature.
-
Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-phenylvaleryl chloride, which can be used in the next step without further purification.
Part C: Intramolecular Friedel-Crafts Acylation
-
Dissolve the 5-phenylvaleryl chloride in a suitable solvent, such as carbon disulfide or nitrobenzene, and cool the solution in an ice bath.
-
Add a Lewis acid, typically aluminum chloride, portion-wise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
-
Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to give the crude tetralone.
-
Purify the product by column chromatography or distillation.[6][7]
Role in Drug Discovery and Development
The ester functionality also provides a handle for further synthetic transformations, such as reduction to the corresponding alcohol or reaction with Grignard reagents to introduce further complexity. The flexibility of the alkyl chain allows for the synthesis of a variety of conformationally diverse molecules, which is a key aspect of modern drug design.
References
- 1. chembk.com [chembk.com]
- 2. 5-PHENYL-N-VALERIC ACID METHYL ESTER | 20620-59-1 [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Methyl5-Phenylvalerate | C12H16O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Methyl 5-phenylvalerate: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 5-phenylvalerate, a readily available aromatic ester, holds significant potential as a versatile starting material for the synthesis of a variety of valuable pharmaceutical intermediates. Its chemical structure, featuring a phenyl ring, a flexible five-carbon chain, and a reactive ester group, allows for a range of chemical transformations to construct complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). This guide explores two plausible and scientifically sound synthetic pathways for the conversion of this compound into key heterocyclic and carbocyclic scaffolds: phenyl-substituted piperidines and phenyl-substituted cyclic β-keto esters. These structural motifs are central to the pharmacophores of several classes of drugs, including analgesics, antipsychotics, and anti-inflammatory agents.
Synthesis of Phenyl-Substituted Piperidines via Intramolecular Reductive Amination
The piperidine ring is a ubiquitous structural feature in a vast number of pharmaceuticals due to its ability to confer favorable physicochemical properties and engage in crucial interactions with biological targets. A strategic approach to synthesize phenyl-substituted piperidines from this compound involves a multi-step sequence culminating in an intramolecular reductive amination.
Proposed Synthetic Pathway
The proposed transformation of this compound to a phenyl-substituted piperidine intermediate is outlined below. This pathway involves the initial reduction of the ester to an aldehyde, followed by the introduction of an amino group and subsequent intramolecular cyclization.
Caption: Proposed synthesis of a phenyl-substituted piperidine from this compound.
Experimental Protocols
Step 1: Reduction of this compound to 5-Phenylpentanal
-
Methodology: To a solution of this compound (1 equivalent) in anhydrous toluene at -78 °C under an inert atmosphere, a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents) in toluene is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 5-phenylpentanal.
Step 2: Synthesis of 6-Amino-5-phenylhexanal Intermediate
-
Methodology: To a solution of 5-phenylpentanal (1 equivalent) and aminoacetaldehyde diethyl acetal (1.2 equivalents) in dichloromethane, sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for 12 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting acetal-protected amine is then hydrolyzed by stirring with a 2M hydrochloric acid solution for 4 hours. The solution is then neutralized with a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate to yield the crude 6-amino-5-phenylhexanal intermediate.
Step 3: Intramolecular Reductive Amination to form a Phenyl-substituted Piperidine
-
Methodology: The crude 6-amino-5-phenylhexanal intermediate is dissolved in dichloromethane, and sodium triacetoxyborohydride (1.5 equivalents) is added. The reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched with a saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the phenyl-substituted piperidine.
Quantitative Data from Analogous Reactions
| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ester Reduction | DIBAL-H | Toluene | -78 | 2 | 85-95 | General knowledge |
| Reductive Amination | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12 | 70-90 | General knowledge |
| Intramolecular Reductive Amination | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 24 | 60-80 | [1] |
Synthesis of Phenyl-Substituted Cyclic β-Keto Esters via Dieckmann Condensation
Cyclic ketones are versatile intermediates in organic synthesis, serving as precursors to a wide range of carbocyclic and heterocyclic structures found in pharmaceuticals. The Dieckmann condensation provides a powerful method for the construction of five- and six-membered rings. By derivatizing this compound into a suitable diester, this intramolecular cyclization can be employed to synthesize phenyl-substituted cyclic β-keto esters.
Proposed Synthetic Pathway
The proposed pathway to a phenyl-substituted cyclic β-keto ester begins with the α-functionalization of this compound to introduce a second ester group, followed by the Dieckmann condensation.
References
5-Phenylvaleric Acid Methyl Ester: A Technical Guide for Fragrance and Flavor Research
An In-depth Exploration of its Physicochemical Properties, Sensory Profile, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylvaleric acid methyl ester, a naturally occurring compound found in the concrete of Michelia champaca, presents an intriguing subject for fragrance and flavor studies. This technical guide provides a comprehensive overview of its known physicochemical properties, and while direct sensory data remains limited in publicly available literature, this document extrapolates potential olfactory characteristics based on related phenylalkanoic acid esters. It details established experimental protocols for the synthesis, analysis, and sensory evaluation of aroma compounds, which can be adapted for the study of this specific ester. Furthermore, this guide outlines the general signaling pathway of olfaction, providing a foundational understanding of how such molecules are perceived. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate comprehension and application in a research setting.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical characteristics is paramount in fragrance and flavor research, influencing its volatility, stability, and interaction with various matrices. The key physicochemical properties of 5-phenylvaleric acid methyl ester are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C12H16O2 | [1][2] |
| Molar Mass | 192.25 g/mol | [2] |
| CAS Number | 20620-59-1 | [1][2] |
| Appearance | Not explicitly stated, but related compounds are often clear liquids. | |
| Density | 1.01 g/cm³ | |
| Boiling Point | 173 °C at 35 mmHg | |
| Flash Point | 110.6 °C | |
| Vapor Pressure | 0.00659 mmHg at 25°C | |
| Solubility | Soluble in water (44.15 mg/L at 25 °C, estimated) | [1] |
| LogP (Octanol-Water Partition Coefficient) | 3.00 (estimated) | [1] |
Fragrance and Flavor Profile
Esters of phenylalkanoic acids often contribute to floral, fruity, and sometimes woody or spicy notes in fragrances and flavors. The "phenyl" group can impart a subtle aromatic, almost rosy or honey-like character, while the valeric acid ester portion can contribute fruity or waxy nuances. For instance, other phenyl-containing esters are known for their pleasant aromas, and the related 5-phenylvaleric acid is noted as a component in the scent of the stinkpot turtle, suggesting a potential for complex, and not necessarily universally pleasant, aroma characteristics depending on concentration and context.
Given its molecular weight, 5-phenylvaleric acid methyl ester would be classified as a middle to base note in perfumery, contributing to the main theme and longevity of a fragrance. Its relatively low vapor pressure suggests it would be a more tenacious scent.
Experimental Protocols
While specific, detailed experimental protocols for 5-phenylvaleric acid methyl ester are not abundant, established methodologies for the synthesis, analysis, and sensory evaluation of similar fragrance and flavor compounds can be readily adapted.
Synthesis: Fischer Esterification
A common and straightforward method for the synthesis of esters like 5-phenylvaleric acid methyl ester is the Fischer esterification of the corresponding carboxylic acid (5-phenylvaleric acid) with an alcohol (methanol) in the presence of an acid catalyst.
Reaction:
5-Phenylvaleric Acid + Methanol -- (H⁺ catalyst) --> 5-Phenylvaleric Acid Methyl Ester + Water
Materials:
-
5-Phenylvaleric acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (or other acid catalyst like p-toluenesulfonic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-phenylvaleric acid in an excess of methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the ester with an organic solvent like diethyl ether.
-
Washing: Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be purified by vacuum distillation to obtain the final product.
A general workflow for Fischer esterification is depicted in the diagram below.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and identification of volatile and semi-volatile compounds in complex mixtures such as fragrance and flavor formulations.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms)
General GC-MS Protocol:
-
Sample Preparation: Dilute the sample containing 5-phenylvaleric acid methyl ester in a suitable solvent (e.g., ethanol or dichloromethane) to an appropriate concentration.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Separation: The components of the sample are separated on the capillary column based on their boiling points and interactions with the stationary phase. A typical temperature program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300 °C) to elute all compounds.
-
Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared to a spectral library (e.g., NIST) for identification.
The following diagram illustrates a typical workflow for GC-MS analysis.
Sensory Evaluation
Sensory analysis is crucial for determining the odor and flavor characteristics of a compound. A combination of descriptive and discriminative tests is often employed.
Descriptive Analysis Protocol (General):
-
Panel Selection and Training: A panel of trained sensory assessors (typically 8-15 individuals) is selected based on their ability to detect and describe different aromas. They are trained on a set of reference standards to establish a common vocabulary for describing olfactory perceptions.
-
Sample Preparation: 5-Phenylvaleric acid methyl ester is diluted to various concentrations in an appropriate solvent (e.g., odorless mineral oil for fragrance, or a neutral food-grade solvent for flavor).
-
Evaluation: Panelists are presented with the samples in a controlled environment (odor-free booths). They independently evaluate and score the intensity of various aroma attributes (e.g., floral, fruity, woody, spicy) on a linear scale.
-
Data Analysis: The data from all panelists are collected and statistically analyzed to generate a sensory profile of the compound.
The workflow for a sensory-directed analysis to identify key aroma compounds is shown below.
Biological Interaction: Olfactory Signaling Pathway
The perception of odor begins with the interaction of a volatile molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). While the specific ORs that may be activated by 5-phenylvaleric acid methyl ester have not been identified, the general signaling cascade is well-established.
Steps in the Olfactory Signaling Pathway:
-
Odorant Binding: An odorant molecule, such as 5-phenylvaleric acid methyl ester, binds to a specific olfactory receptor on the cilia of an olfactory sensory neuron.
-
G-protein Activation: This binding causes a conformational change in the receptor, which in turn activates a G-protein (specifically, G_olf).
-
Adenylyl Cyclase Activation: The activated G_olf stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of these channels allows for an influx of positive ions (Na⁺ and Ca²⁺) into the cell, causing depolarization of the neuron's membrane.
-
Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated.
-
Signal Transmission: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.
The following diagram illustrates this G-protein coupled olfactory signaling cascade.
Conclusion
5-Phenylvaleric acid methyl ester remains a compound of interest with underexplored potential in the fragrance and flavor industry. While its direct sensory attributes are not well-documented, its chemical structure suggests a profile that could be valuable in creating complex floral, fruity, and woody accords. This technical guide provides a framework for its further investigation by outlining its known properties and detailing relevant, adaptable experimental protocols for its synthesis, analysis, and sensory characterization. The elucidation of its specific olfactory receptor interactions presents a future avenue of research that could further refine our understanding of its role in fragrance and flavor perception. The methodologies and workflows presented herein are intended to serve as a practical resource for researchers and professionals in their exploration of this and other novel aroma compounds.
References
The Untapped Potential of Methyl 5-Phenylvalerate in Advanced Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-phenylvalerate, a derivative of valeric acid, is emerging as a molecule of significant interest in materials science, primarily as a precursor for the biosynthesis of novel polyhydroxyalkanoates (PHAs). These bio-based polyesters, incorporating phenyl side chains, exhibit tunable thermal and mechanical properties, opening avenues for advanced applications in specialty packaging, medical devices, and controlled drug release. This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of polymers derived from this compound, with a focus on experimental protocols and quantitative data.
Introduction: Beyond a Simple Ester
This compound (C12H16O2) is an organic compound that has traditionally found use as a fragrance ingredient and an intermediate in organic synthesis. However, recent research has unveiled its potential as a feedstock for microbial fermentation to produce a unique class of biodegradable polymers. The incorporation of the phenyl group into the polymer backbone imparts distinct characteristics not found in conventional short-chain PHAs, such as enhanced thermal stability and altered mechanical behavior. This guide will delve into the biotechnological pathways that transform this simple ester into a sophisticated biomaterial.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is fundamental. Key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C12H16O2 | [1][2] |
| Molecular Weight | 192.25 g/mol | [1][2] |
| Boiling Point | 271.1 °C at 760 mmHg | [2] |
| Density | 1.002 g/cm³ | [2] |
| Flash Point | 110.6 °C | [2] |
| Refractive Index | 1.496 | [2] |
| LogP | 2.57240 | [2] |
Biosynthesis of Phenyl-Functionalized Polyhydroxyalkanoates
The primary application of this compound in materials science is its use as a carbon source for microorganisms, particularly Pseudomonas oleovorans, to synthesize polyhydroxyalkanoates with phenyl side chains. The ester is typically hydrolyzed to 5-phenylvaleric acid, which is then metabolized by the bacteria and incorporated into the polymer chain as 3-hydroxy-5-phenylvalerate (3HPV) monomer units.[1]
Signaling Pathway for PHA Synthesis
The general pathway for PHA synthesis in bacteria involves the conversion of carbon sources into hydroxyacyl-CoA thioesters, which are then polymerized by PHA synthase enzymes. The introduction of 5-phenylvaleric acid provides a non-native precursor that the bacterial enzymes can utilize.
Experimental Protocol for PHA Production
The following is a generalized protocol based on methodologies for producing PHAs using phenyl-containing precursors.
1. Pre-culture Preparation:
-
Inoculate a loopful of Pseudomonas oleovorans into a nutrient-rich medium.
-
Incubate at 30°C with shaking until a desired cell density is reached.
2. Main Fermentation:
-
Prepare a minimal salt medium (e.g., M9 medium) with a limiting amount of a nitrogen source (e.g., (NH4)2SO4) to induce PHA accumulation.
-
Add the carbon sources. For copolymer production, this would be a mixture, for instance, of sodium octanoate and 5-phenylvaleric acid (derived from this compound).[1]
-
Inoculate with the pre-culture.
-
Incubate at 30°C with shaking for 48-72 hours.
3. PHA Extraction and Purification:
-
Harvest the cells by centrifugation.
-
Lyophilize the cell pellet to obtain the dry cell weight.
-
Extract the PHA from the cells using a suitable solvent like chloroform or by sodium hypochlorite digestion.
-
Precipitate the PHA by adding a non-solvent such as methanol or ethanol.
-
Dry the purified PHA polymer.
Characterization of Phenyl-Functionalized PHAs
The resulting polymers are characterized to determine their composition, thermal properties, and molecular weight.
Monomer Composition Analysis
The monomer composition of the produced PHA is typically determined by gas chromatography-mass spectrometry (GC-MS) of the methanol- or ethanol-derivatized polymer.
Experimental Protocol: Methanolysis for GC-MS
-
Weigh approximately 10-20 mg of the dried PHA polymer into a screw-capped test tube.
-
Add 2 mL of chloroform and 2 mL of a solution of 3% (v/v) sulfuric acid in methanol.
-
Seal the tube and heat at 100°C for 3-4 hours to depolymerize the PHA into its constituent methyl ester monomers.
-
Cool the tube to room temperature.
-
Add 1 mL of distilled water and vortex vigorously for 1 minute.
-
Allow the phases to separate. The lower chloroform phase contains the methyl esters.
-
Analyze the chloroform phase by GC-MS to identify and quantify the different hydroxyalkanoate methyl esters.
Thermal Properties
The thermal properties of the PHAs, such as the glass transition temperature (Tg), melting temperature (Tm), and degradation temperature (Td), are crucial for determining their processing window and potential applications. These are typically measured using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Polymer | Glass Transition Temperature (Tg) | Reference |
| Poly(3-hydroxyoctanoate) (PHO) | -35 to -45 °C | [1] |
| Poly(3-hydroxy-5-phenylvalerate) (PHPV) | ~20 °C | [1] |
| PHO-co-PHPV | Between -35 °C and 20 °C (dependent on composition) | [1] |
The data indicates that by creating a random copolymer of 3-hydroxyoctanoate (HO) and 3-hydroxy-5-phenylvalerate (HPV), the glass transition temperature of the resulting material can be tailored to be between those of the pure homopolymers.[1]
Potential Applications in Materials Science
The unique properties of PHAs containing phenyl side chains make them attractive for a range of specialized applications.
-
Specialty Packaging: The aromatic side chains can enhance barrier properties against gases and water vapor, making these materials suitable for high-value packaging applications.
-
Biomedical Devices: PHAs are known for their biocompatibility and biodegradability. The introduction of phenyl groups can modify the mechanical properties and degradation rate, which is advantageous for applications like sutures, stents, and tissue engineering scaffolds.
-
Controlled Drug Delivery: The hydrophobic phenyl groups can interact with hydrophobic drug molecules, allowing for their encapsulation and controlled release from a biodegradable polymer matrix.
Conclusion and Future Outlook
This compound represents a valuable building block for the creation of advanced, functional biopolymers. The ability to introduce aromatic functionality into the PHA backbone through microbial fermentation opens up a new design space for materials scientists. Future research should focus on optimizing the fermentation process to increase yields and control the monomer composition with greater precision. Furthermore, a detailed investigation into the mechanical, rheological, and degradation properties of these phenyl-functionalized PHAs will be crucial for their successful translation into commercial applications. The journey of this compound from a simple ester to a key component in advanced materials is a testament to the power of integrating biotechnology with materials science.
References
Probing the Bioactivity of Methyl 5-Phenylpentanoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-phenylpentanoate and its derivatives represent a class of compounds with emerging biological significance. This technical guide provides a comprehensive overview of the known biological activities of these molecules, with a primary focus on their potential as pancreatic lipase inhibitors and antimicrobial agents. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area. Additionally, this guide explores the potential mechanisms of action and signaling pathways that may be modulated by these compounds, offering a foundation for future mechanistic studies. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and conceptual relationships are visualized using diagrams to enhance understanding.
Introduction
The exploration of novel bioactive scaffolds is a cornerstone of modern drug discovery. Phenylalkanoic acid esters, including derivatives of methyl 5-phenylpentanoate, have garnered interest due to their structural similarities to endogenous molecules and their potential to interact with various biological targets. This guide synthesizes the current knowledge on the biological activities of these compounds, offering a technical resource for researchers investigating their therapeutic potential.
Biological Activities and Quantitative Data
The primary biological activities reported for methyl 5-phenylpentanoate derivatives are the inhibition of pancreatic lipase and antimicrobial effects.
Pancreatic Lipase Inhibition
Pancreatic lipase is a critical enzyme in the digestion of dietary fats, and its inhibition is a validated strategy for the management of obesity. Several derivatives of methyl 5-phenylpentanoate have been synthesized and evaluated for their ability to inhibit this enzyme.
Table 1: Pancreatic Lipase Inhibitory Activity of Methyl 5-Phenylpentanoate Derivatives
| Compound ID | Modification of Methyl 5-phenylpentanoate | IC50 (µM) |
| A7 | Esterification with a bicyclic moiety and a thiophene group replacing the phenyl ring | Not explicitly provided, but part of a series with significant inhibitory activity. |
| A12 | Esterification with a bicyclic moiety and a 4-methoxyphenyl group replacing the phenyl ring | Not explicitly provided, but part of a series with significant inhibitory activity. |
| A14 | Esterification with a bicyclic moiety | 0.083[1] |
Note: The inhibitory activities of compounds A7 and A12 are mentioned in the context of a series of potent inhibitors, though their specific IC50 values are not detailed in the provided snippet. Compound A14, a direct derivative, shows potent inhibition.
Antimicrobial Activity
The parent carboxylic acid, 5-phenylvaleric acid, has demonstrated antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for a broad range of methyl 5-phenylpentanoate esters is not abundant in the readily available literature, the activity of the parent acid suggests a potential avenue for exploration. 5-phenylvaleric acid has been shown to be more effective against tested bacteria at lower concentrations compared to nonanoic acid.[2] Phenylpropionic and phenylacetic acids also exhibit strong antibacterial effects against various bacteria, including S. aureus, C. albicans, and E. coli at concentrations of 1000 μg/mL.[2]
Table 2: Antimicrobial Activity of 5-Phenylvaleric Acid
| Microorganism | Activity | Concentration |
| Various Bacteria | More effective than nonanoic acid | Lower concentrations[2] |
| S. aureus, C. albicans, E. coli | Strong antibacterial effect (inferred from related phenylalkanoic acids) | 1000 µg/mL[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for the key assays discussed.
Pancreatic Lipase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the enzymatic activity of pancreatic lipase, often using p-nitrophenyl butyrate (pNPB) as a substrate.
Workflow for Pancreatic Lipase Inhibition Assay
References
The Strategic Role of 5-Phenylvaleric Acid Methyl Ester in the Synthesis of Fused Heterocyclic Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylvaleric acid methyl ester, a readily accessible aromatic carboxylic acid ester, serves as a versatile and strategic starting material in the synthesis of a variety of fused heterocyclic compounds. Its unique structural framework, featuring a phenyl ring tethered to a five-carbon chain with a terminal methyl ester, allows for a range of chemical transformations culminating in the formation of valuable heterocyclic scaffolds. This technical guide delineates the core synthetic pathways leveraging 5-phenylvaleric acid methyl ester, with a primary focus on its conversion to the pivotal intermediate, α-tetralone, and the subsequent elaboration of this ketone into complex heterocyclic systems such as quinazolines, quinolines, and benzodiazepinones. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to facilitate the practical application of these methodologies in research and drug discovery.
Introduction
The synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry and materials science due to the prevalence of these motifs in a vast array of biologically active molecules and functional materials. The strategic selection of starting materials is paramount for the efficient and modular construction of these complex structures. 5-Phenylvaleric acid methyl ester emerges as a valuable synthon, offering a convergent and flexible entry point to a range of fused heterocyclic systems. This guide will explore the chemical transformations that underscore its utility, providing a comprehensive resource for chemists engaged in the synthesis of novel molecular entities.
Physicochemical Properties of 5-Phenylvaleric Acid Methyl Ester
A thorough understanding of the physical and chemical properties of the starting material is essential for successful synthetic planning.
| Property | Value | Reference |
| CAS Number | 20620-59-1 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| Appearance | Clear, colorless to almost colorless liquid | [1] |
| Boiling Point | 173 °C / 35 mmHg | [1] |
| Density | 1.01 g/cm³ | [1] |
| Refractive Index | 1.4950 to 1.4980 | [1] |
Core Synthetic Strategy: From Ester to Heterocycle
The primary synthetic utility of 5-phenylvaleric acid methyl ester in heterocyclic synthesis is realized through a two-stage approach. The initial step involves an intramolecular cyclization to form the key carbocyclic intermediate, α-tetralone. This intermediate then serves as a versatile precursor for the construction of various fused heterocyclic rings.
Caption: Overall synthetic workflow from 5-phenylvaleric acid methyl ester.
Synthesis of the Key Intermediate: α-Tetralone
The conversion of 5-phenylvaleric acid (or its methyl ester) to α-tetralone is a classic example of an intramolecular Friedel-Crafts acylation. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or a combination of a Lewis acid with the corresponding acyl chloride.
Caption: Synthesis of α-tetralone via intramolecular Friedel-Crafts acylation.
Experimental Protocol: Synthesis of α-Tetralone from γ-Phenylbutyric Acid
This protocol is adapted from a standard organic synthesis procedure and is applicable to the cyclization of 5-phenylvaleric acid.
-
Preparation of the Acid Chloride: In a 500-mL round-bottomed flask equipped with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 mL (32 g, 0.27 mole) of thionyl chloride.
-
Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed exothermically.
-
After the initial vigorous reaction subsides (25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes.
-
Remove excess thionyl chloride by heating under reduced pressure. The resulting γ-phenylbutyryl chloride is used directly in the next step.
-
Cyclization: Cool the flask containing the acid chloride and add 175 mL of carbon disulfide. Cool the solution in an ice bath.
-
Add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect the flask to a reflux condenser.
-
After the initial rapid evolution of hydrogen chloride ceases, slowly warm the mixture to boiling on a steam bath and maintain reflux for 10 minutes.
-
Work-up: Cool the reaction mixture to 0 °C and carefully decompose the aluminum chloride complex by the slow addition of 100 g of ice, followed by 25 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a 2-L round-bottomed flask and steam distill.
-
Separate the organic layer from the distillate and extract the aqueous layer three times with 100-mL portions of benzene.
-
Combine the organic layers, remove the solvent by distillation, and distill the residue under reduced pressure.
-
Yield: 21.5–26.5 g (74–91%) of α-tetralone is collected at 105–107 °C/2 mm.[2]
Synthesis of Fused Heterocycles from α-Tetralone
α-Tetralone is a versatile precursor for a variety of fused heterocyclic systems. The presence of a reactive ketone and an adjacent active methylene group allows for a range of condensation and rearrangement reactions with nitrogen-containing nucleophiles.
Synthesis of Tetrazolo[5,1-b]quinazolines
A multi-component reaction involving α-tetralone, 1H-tetrazol-5-amine, and an aromatic aldehyde under microwave irradiation provides a direct route to 7-aryl-5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines.
Reaction Scheme:
An illustrative scheme showing the reactants and products.
Quantitative Data:
| Aldehyde | Product Yield (%) |
| 4-Chlorobenzaldehyde | 52 |
| 4-Methylbenzaldehyde | 45 |
| Benzaldehyde | 38 |
| 4-Methoxybenzaldehyde | 30 |
Experimental Protocol: Synthesis of 7-(4-Chlorophenyl)-5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazoline
-
A mixture of α-tetralone (1 mmol), 1H-tetrazol-5-amine (1 mmol), 4-chlorobenzaldehyde (1 mmol), and acetic acid (0.5 mL) in 2 mL of DMF is placed in a microwave reactor vial.
-
The reaction mixture is irradiated at 130 °C for 30 minutes.
-
After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel.
-
Yield: 52%.[1]
Synthesis of Quinolines via Pfitzinger and Friedländer Reactions
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, such as α-tetralone, in the presence of a base to yield a quinoline-4-carboxylic acid.[3][4]
Caption: Pfitzinger reaction of α-tetralone with isatin.
General Experimental Procedure:
-
Isatin is dissolved in an aqueous solution of a strong base (e.g., potassium hydroxide) and heated to induce ring-opening to the corresponding isatinic acid.
-
α-Tetralone is added to the reaction mixture.
-
The mixture is heated, typically at reflux, to facilitate the condensation and cyclization.
-
Upon cooling and acidification, the quinoline-4-carboxylic acid product precipitates and is collected by filtration.
The Friedländer synthesis provides a route to quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[5][6][7][8] While α-tetralone itself does not fit the typical substrate profile for this reaction directly, its derivatives or related precursors can be employed.
Synthesis of Benzodiazepinones via Beckmann Rearrangement
The Beckmann rearrangement of the oxime derived from α-tetralone provides a pathway to a seven-membered lactam, a benzodiazepinone derivative.[9][10]
Caption: Beckmann rearrangement of α-tetralone oxime.
Experimental Protocol: Beckmann Rearrangement of 2-Ethylcyclohexanone Oxime (Representative Procedure)
This protocol illustrates the general conditions for a Beckmann rearrangement and can be adapted for α-tetralone oxime.
-
Reagent Preparation: Add 2,4,6-trichloro-[1][5][7]triazine (1.83 g, 10.0 mmol) to DMF (2 mL) at 25 °C. Stir until a white solid forms and the starting triazine is consumed (monitored by TLC).
-
Reaction: Add a solution of 2-ethylcyclohexanone oxime (1.41 g, 10.0 mmol) in DMF (15 mL) to the prepared reagent.
-
Stir the mixture at room temperature for the required time (typically 8-24 hours, monitored by TLC).
-
Work-up: Quench the reaction with water (20 mL). Wash the organic phase with a saturated solution of Na₂CO₃ (15 mL), followed by 1 N HCl, and then brine.
-
Dry the organic phase and concentrate under reduced pressure to obtain the crude lactam.
-
Yield: Typically high, often quantitative.[11]
Conclusion
5-Phenylvaleric acid methyl ester is a highly valuable and versatile starting material for the synthesis of a range of fused heterocyclic compounds. Its efficient conversion to the key intermediate, α-tetralone, opens up a plethora of synthetic possibilities through well-established named reactions such as the Pfitzinger and Friedländer syntheses for quinolines, and the Beckmann rearrangement for benzodiazepinones, as well as modern multi-component reactions for the construction of complex quinazoline derivatives. The methodologies outlined in this guide provide a solid foundation for the strategic design and practical execution of synthetic routes to novel heterocyclic scaffolds, with significant potential for applications in drug discovery and materials science. Further exploration of the reactivity of α-tetralone and its derivatives will undoubtedly continue to expand the scope of heterocycles accessible from this simple yet powerful starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. Pfitzinger Reaction [drugfuture.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. audreyli.com [audreyli.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 5-phenylvalerate via Fischer Esterification
Abstract
This document provides a comprehensive protocol for the synthesis of Methyl 5-phenylvalerate from 5-phenylvaleric acid and methanol using the Fischer esterification reaction. Fischer esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction is an equilibrium process, which can be driven towards the product side by using an excess of one reactant or by removing the water formed during the reaction.[3][4] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed experimental procedure, data tables for key reagents and products, and a visual workflow diagram.
Introduction
This compound is an ester derivative of 5-phenylvaleric acid. Esters are a vital class of organic compounds, widely used as fragrances, flavorings, solvents, and as intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1][5]
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[6] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[7][8] The alcohol then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate.[9] Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product and regenerates the acid catalyst.[1][8] This protocol utilizes an excess of methanol as the alcohol to shift the reaction equilibrium towards the formation of this compound.[4]
Materials and Methods
2.1 Materials and Reagents
The following table summarizes the properties of the key chemicals involved in this protocol.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| 5-Phenylvaleric Acid | C₁₁H₁₄O₂ | 178.23 | 58-60 | 177-178 (at 13 mmHg) | 2270-20-4 |
| Methanol | CH₄O | 32.04 | -97.6 | 64.7 | 67-56-1 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 10 | 337 | 7664-93-9 |
| This compound | C₁₂H₁₆O₂ | 192.25 | N/A | 173 (at 35 mmHg) | 20620-59-1 |
| Diethyl Ether | C₄H₁₀O | 74.12 | -116.3 | 34.6 | 60-29-7 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (decomposes) | N/A | 144-55-8 |
| Sodium Chloride (Brine) | NaCl | 58.44 | 801 | 1413 | 7647-14-5 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | 1429 | 7757-82-6 |
2.2 Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocol
Step 1: Reaction Setup
-
Place 5.0 g (28.0 mmol, 1.0 eq) of 5-phenylvaleric acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 30 mL of methanol (excess) to the flask. Swirl gently to dissolve the solid.
-
In a fume hood, carefully and slowly add 0.5 mL of concentrated sulfuric acid to the mixture while stirring.[10] The addition is exothermic.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water through the condenser jacket.
Step 2: Reflux
-
Heat the reaction mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath.[11]
-
Allow the reaction to reflux with continuous stirring for 3-4 hours. The progress can be monitored using Thin Layer Chromatography (TLC) if desired.
Step 3: Work-up and Extraction
-
After the reflux period, allow the mixture to cool to room temperature.
-
Carefully transfer the cooled mixture to a 250 mL separatory funnel containing 50 mL of cold water.[10]
-
Add 40 mL of diethyl ether to the separatory funnel to extract the ester.[12]
-
Cap the funnel and shake vigorously, venting frequently to release any pressure buildup.[10]
-
Allow the layers to separate, and then drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
After each wash, allow the layers to separate and discard the lower aqueous layer.
Step 4: Drying and Solvent Removal
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Dry the solution over anhydrous sodium sulfate for 10-15 minutes to remove residual water.
-
Filter the solution by gravity to remove the drying agent, collecting the filtrate in a clean, pre-weighed round-bottom flask.
-
Remove the diethyl ether solvent using a rotary evaporator under reduced pressure.
Step 5: Purification
-
The resulting crude oil is this compound. For higher purity, the product can be purified by vacuum distillation, collecting the fraction boiling at approximately 173°C at 35 mmHg.
-
Weigh the final product and calculate the percentage yield.
Workflow Diagram
The following diagram illustrates the complete experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Expected Results and Data Presentation
The Fischer esterification is a robust reaction, and under these conditions, a moderate to good yield is expected. The final product, this compound, should be a clear, colorless liquid.
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value / Description |
| Molar Ratio (Acid:Alcohol) | ~1:26 (Methanol used as solvent) |
| Catalyst | Concentrated Sulfuric Acid |
| Catalyst Loading | Catalytic amount (~2 mol%) |
| Temperature | ~65 °C (Reflux) |
| Reaction Time | 3 - 4 hours |
| Theoretical Yield | 5.54 g (based on 5.0 g starting material) |
| Expected Actual Yield | 75-85% |
| Appearance of Product | Clear, colorless liquid |
Characterization of the final product can be performed using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. homework.study.com [homework.study.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. athabascau.ca [athabascau.ca]
- 7. Fischer Esterification Mechanism: Steps, Equation & Examples [vedantu.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. cerritos.edu [cerritos.edu]
Application Notes & Protocols: Transesterification Methods for Preparing Methyl 5-Phenylpentanoate
For researchers and professionals in drug development and organic synthesis, the efficient and high-yield preparation of key intermediates is paramount. Methyl 5-phenylpentanoate is a valuable building block in the synthesis of various organic molecules. Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, offers a direct route to this compound from other esters of 5-phenylpentanoic acid, such as ethyl 5-phenylpentanoate. This document outlines three primary methods for this transformation: acid-catalyzed, base-catalyzed, and enzyme-catalyzed transesterification.
Overview of Transesterification Methods
Transesterification can be effectively catalyzed by acids, bases, or enzymes (lipases). The general reaction involves reacting an ester (e.g., Ethyl 5-phenylpentanoate) with an excess of methanol to shift the equilibrium towards the formation of the desired methyl ester.
-
Acid-Catalyzed Transesterification : This method typically employs strong acids like sulfuric acid or hydrochloric acid. The reaction proceeds by protonation of the carbonyl group, making it more susceptible to nucleophilic attack by methanol.[1] All steps in this process are reversible, necessitating the use of a large excess of methanol to drive the reaction to completion.[1]
-
Base-Catalyzed Transesterification : This is generally faster than the acid-catalyzed method and involves a strong base, such as an alkoxide (e.g., sodium methoxide). The mechanism involves the nucleophilic attack of the methoxide ion on the ester's carbonyl carbon.[1][2] This method is sensitive to the presence of water and free fatty acids, which can lead to soap formation and reduce the yield.[3]
-
Enzyme-Catalyzed Transesterification : This approach utilizes lipases as biocatalysts. It is highly advantageous due to its mild reaction conditions, high selectivity, and the elimination of saponification byproducts.[4][5] This "green" method often results in easier product separation and purification.[4]
The logical workflow for a typical transesterification experiment is depicted below.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic transesterification for biodiesel production: a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Tetrahydropyran Derivatives from Methyl 5-phenylvalerate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of tetrahydropyran derivatives utilizing methyl 5-phenylvalerate as a versatile starting material. Two primary synthetic routes are outlined, leading to the formation of 6-phenyl-tetrahydro-2H-pyran and 6-phenyl-tetrahydropyran-2-one, respectively. These protocols are designed to be a valuable resource for chemists engaged in the synthesis of heterocyclic scaffolds relevant to medicinal chemistry and natural product synthesis.
Application Note 1: Synthesis of 6-Phenyl-tetrahydro-2H-pyran
This protocol details a three-step synthetic sequence starting with the reduction of the ester functionality of this compound, followed by benzylic bromination and subsequent intramolecular cyclization to yield the target tetrahydropyran derivative.
Synthetic Strategy Overview
The synthesis of 6-phenyl-tetrahydro-2H-pyran from this compound is proposed to proceed via the following key transformations:
-
Reduction of the Ester: The methyl ester group is reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
-
Benzylic Bromination: A bromine atom is selectively introduced at the benzylic position (the carbon adjacent to the phenyl ring) of the resulting alcohol using N-bromosuccinimide (NBS) under radical initiation conditions.
-
Intramolecular Cyclization: The final step involves a base-mediated intramolecular Williamson ether synthesis, where the alkoxide formed from the primary alcohol displaces the benzylic bromide to form the tetrahydropyran ring.
Experimental Protocols
Step 1: Synthesis of 5-Phenylpentan-1-ol (Reduction)
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.
-
Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-phenylpentan-1-ol, which can be purified further by column chromatography if necessary.
Step 2: Synthesis of 5-Bromo-5-phenylpentan-1-ol (Benzylic Bromination)
-
Dissolve 5-phenylpentan-1-ol in a suitable solvent such as carbon tetrachloride or dichloromethane.[1]
-
Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or AIBN, to the solution.[1]
-
Heat the mixture to reflux or expose to a UV lamp to initiate the reaction.[1][2] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 5-bromo-5-phenylpentan-1-ol, can be purified by column chromatography.
Step 3: Synthesis of 6-Phenyl-tetrahydro-2H-pyran (Intramolecular Cyclization)
-
To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, add a solution of 5-bromo-5-phenylpentan-1-ol in anhydrous THF dropwise.[3]
-
After the addition, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC. Gentle heating may be required to drive the reaction to completion.[3]
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-phenyl-tetrahydro-2H-pyran.
Quantitative Data Summary
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Typical Yield |
| 1. Reduction | This compound | LiAlH₄ | Anhydrous Diethyl Ether | 0 °C to RT | High |
| 2. Bromination | 5-Phenylpentan-1-ol | NBS, Radical Initiator | CCl₄ or CH₂Cl₂ | Reflux or UV light | 47-80%[1] |
| 3. Cyclization | 5-Bromo-5-phenylpentan-1-ol | NaH | Anhydrous THF | 0 °C to RT/Reflux | Good to High[3] |
Application Note 2: Synthesis of 6-Phenyl-tetrahydropyran-2-one
This protocol describes an alternative synthetic pathway to a tetrahydropyran derivative, specifically a δ-lactone, through benzylic functionalization of this compound followed by intramolecular cyclization.
Synthetic Strategy Overview
The synthesis of 6-phenyl-tetrahydropyran-2-one from this compound can be achieved through the following steps:
-
Benzylic Bromination: As in the previous protocol, a bromine atom is introduced at the benzylic position of the starting ester using NBS.
-
Nucleophilic Substitution: The benzylic bromide is then converted to a hydroxyl group via a nucleophilic substitution reaction, likely proceeding through an SN1 mechanism due to the stability of the benzylic carbocation.[4][5]
-
Lactonization: The resulting methyl 5-hydroxy-5-phenylvalerate is subjected to acid-catalyzed intramolecular transesterification to form the stable six-membered δ-lactone ring.[6]
Experimental Protocols
Step 1: Synthesis of Methyl 5-bromo-5-phenylvalerate (Benzylic Bromination)
-
Dissolve this compound in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude methyl 5-bromo-5-phenylvalerate can be purified by column chromatography.
Step 2: Synthesis of Methyl 5-hydroxy-5-phenylvalerate (Nucleophilic Substitution)
-
Dissolve methyl 5-bromo-5-phenylvalerate in a suitable solvent mixture such as aqueous acetone or THF.
-
Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield methyl 5-hydroxy-5-phenylvalerate, which can be purified by column chromatography.
Step 3: Synthesis of 6-Phenyl-tetrahydropyran-2-one (Lactonization)
-
Dissolve methyl 5-hydroxy-5-phenylvalerate in a solvent such as toluene or benzene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the methanol byproduct and drive the equilibrium towards the lactone.
-
Monitor the reaction by TLC until the starting material is no longer present.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 6-phenyl-tetrahydropyran-2-one.
Quantitative Data Summary
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Typical Yield |
| 1. Bromination | This compound | NBS, Radical Initiator | CCl₄ | Reflux | Moderate to Good |
| 2. Substitution | Methyl 5-bromo-5-phenylvalerate | aq. NaOH or K₂CO₃ | Acetone/Water or THF/Water | Reflux | Good |
| 3. Lactonization | Methyl 5-hydroxy-5-phenylvalerate | p-TsOH or H₂SO₄ | Toluene or Benzene | Reflux | Good to High |
References
Application Notes and Protocols: Methyl 5-Phenylpentanoate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 5-phenylpentanoate and its derivatives are valuable building blocks in medicinal chemistry, serving as versatile scaffolds for the synthesis of a variety of biologically active molecules. The inherent chemical functionalities of these compounds—a phenyl ring, a flexible pentanoate chain, and a reactive ester group—provide a framework that can be readily modified to explore structure-activity relationships (SAR) and develop novel therapeutic agents. While direct biological applications of methyl 5-phenylpentanoate are not extensively documented, its utility shines as a precursor to more functionalized intermediates, such as Methyl 5-bromo-5-phenylpentanoate and Methyl 5-oxo-5-phenylpentanoate. These derivatives are instrumental in the synthesis of complex heterocyclic systems and other scaffolds of pharmaceutical interest.[1][2][3]
This document provides an overview of the application of the methyl 5-phenylpentanoate scaffold in medicinal chemistry, with a focus on its conversion to key intermediates and their subsequent use in the synthesis of potential therapeutic agents. Detailed experimental protocols and representative data are provided to guide researchers in harnessing the synthetic potential of this scaffold.
Synthetic Utility of the Methyl 5-Phenylpentanoate Scaffold
The primary application of methyl 5-phenylpentanoate in medicinal chemistry is as a starting material for the synthesis of more complex and reactive intermediates.[1] Two key derivatives, Methyl 5-bromo-5-phenylpentanoate and Methyl 5-oxo-5-phenylpentanoate, offer multiple avenues for molecular elaboration.
Synthesis of Key Intermediates
A logical synthetic approach to these key intermediates begins with the commercially available 5-phenylpentanoic acid, which can be esterified to yield Methyl 5-phenylpentanoate. Subsequent functionalization at the benzylic position or oxidation of the alkyl chain provides the desired intermediates.[1]
Caption: Synthetic pathways from 5-phenylpentanoic acid.
Physicochemical Properties of a Key Intermediate
A comprehensive understanding of the physicochemical properties of these intermediates is crucial for their application in synthesis and formulation.[3] The following table summarizes the predicted and available data for Methyl 5-bromo-5-phenylpentanoate.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅BrO₂ | Computational |
| Molecular Weight | 271.15 g/mol | Computational |
| Boiling Point | 329.6 ± 25.0 °C (at 760 mmHg) | Predicted |
| Density | 1.334 ± 0.06 g/cm³ | Predicted |
| Refractive Index | 1.543 | Predicted |
Application in the Synthesis of Bioactive Scaffolds
Synthesis of Tetrahydropyran Derivatives
Methyl 5-bromo-5-phenylpentanoate is a key starting material for the synthesis of tetrahydropyran derivatives, a scaffold present in numerous biologically active molecules.[4] The synthetic strategy involves a three-step sequence: hydrolysis of the ester, reduction of the carboxylic acid, and intramolecular cyclization.[4]
Caption: Workflow for tetrahydropyran synthesis.
Utilization of Methyl 5-oxo-5-phenylpentanoate
Methyl 5-oxo-5-phenylpentanoate is employed as a precursor in the chemical industry for the synthesis of complex molecules, particularly in the development of drugs targeting the nervous system or possessing anti-inflammatory properties.[2] The ketone and ester functionalities allow for a wide range of chemical transformations to build molecular complexity.
Experimental Protocols
The following are representative protocols for the synthesis and functionalization of the methyl 5-phenylpentanoate scaffold.
Protocol for the Synthesis of Methyl 5-bromo-5-phenylpentanoate
This protocol describes a two-step synthesis starting from 5-phenylpentanoic acid.[1]
Step 1: Benzylic Bromination of 5-Phenylpentanoic Acid
-
To a solution of 5-phenylpentanoic acid (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain crude 5-bromo-5-phenylpentanoic acid, which can be used in the next step without further purification.
Step 2: Fischer Esterification
-
Dissolve the crude 5-bromo-5-phenylpentanoic acid in methanol (MeOH).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux the mixture for 8-12 hours.
-
After cooling, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Methyl 5-bromo-5-phenylpentanoate.
Protocol for the Synthesis of 6-Phenyltetrahydro-2H-pyran
This protocol outlines the conversion of Methyl 5-bromo-5-phenylpentanoate to 6-phenyltetrahydro-2H-pyran.[4]
Step 1: Hydrolysis
-
Dissolve Methyl 5-bromo-5-phenylpentanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain 5-bromo-5-phenylpentanoic acid.
Step 2: Reduction
-
To a solution of 5-bromo-5-phenylpentanoic acid (1.0 eq) in anhydrous THF, add a reducing agent such as lithium aluminum hydride (LAH, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction carefully by sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting aluminum salts and concentrate the filtrate to yield 5-bromo-5-phenylpentan-1-ol.
Step 3: Intramolecular Cyclization
-
Dissolve 5-bromo-5-phenylpentan-1-ol (1.0 eq) in a suitable solvent like THF.
-
Add a base such as sodium hydride (NaH, 1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to afford 6-phenyltetrahydro-2H-pyran.
Potential Applications and Future Directions
The 5-phenylpentanoate scaffold, through its functionalized derivatives, provides access to a diverse range of molecular architectures relevant to drug discovery. The tetrahydropyran moiety, for example, is a common feature in many natural products and approved drugs. Further exploration of the chemical space around this scaffold could lead to the discovery of novel therapeutic agents targeting a variety of diseases. Future research could focus on:
-
Diversity-oriented synthesis: Utilizing the reactive handles on the intermediates to generate libraries of compounds for high-throughput screening.
-
Synthesis of novel heterocyclic systems: Exploring different cyclization strategies to create new ring systems with potential biological activity.
-
Structure-based drug design: Using the 5-phenylpentanoate scaffold as a starting point for the rational design of inhibitors for specific biological targets.
By leveraging the synthetic versatility of methyl 5-phenylpentanoate and its derivatives, medicinal chemists can continue to develop innovative small molecules to address unmet medical needs.
References
Application Notes and Protocols: Methyl 5-Phenylvalerate as a Versatile Starting Material for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-phenylvalerate, a derivative of valeric acid, presents a promising yet underexplored scaffold for the synthesis of novel agrochemicals. While direct references to its use in commercially available agrochemicals are limited, its chemical structure offers multiple reaction sites for derivatization and the introduction of toxophoric groups. This document outlines potential synthetic applications of this compound in the generation of compound libraries with potential herbicidal, fungicidal, or insecticidal activities. The provided protocols are based on established organic chemistry principles and are intended to serve as a foundational guide for research and development in this area.
Introduction
The development of new agrochemicals is critical for ensuring global food security. The ideal agrochemical should exhibit high efficacy against target organisms, low toxicity to non-target species, and a favorable environmental degradation profile. Natural product scaffolds and their synthetic derivatives are often a source of inspiration for new active ingredients. This compound, with its phenyl ring, flexible alkyl chain, and reactive ester group, represents a simple yet versatile starting material for the synthesis of a diverse range of potential agrochemical candidates. This document explores hypothetical, yet chemically sound, synthetic pathways originating from this compound.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for reaction design and process optimization.
| Property | Value | Reference |
| CAS Number | 20620-59-1 | [1][2] |
| Molecular Formula | C12H16O2 | [1][2] |
| Molecular Weight | 192.25 g/mol | [1] |
| Boiling Point | 173 °C / 35 mmHg | [1][3] |
| Density | 1.01 g/cm³ | [1][3] |
| Refractive Index | 1.4950 to 1.4980 | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
Proposed Synthetic Pathways and Protocols
The reactivity of this compound can be exploited at three primary locations: the aromatic phenyl ring, the ester functionality, and the aliphatic chain.
Pathway A: Functionalization of the Phenyl Ring
Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring, which are known to be important for the biological activity of many agrochemicals.
Caption: Synthetic pathway for phenyl ring functionalization.
-
Setup: To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.
-
Reaction: Maintain the temperature at 0-5 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture slowly onto crushed ice and extract with ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 5-(4-nitrophenyl)valerate.
-
Expected Yield: 70-85% (based on similar nitration reactions).
-
Setup: Dissolve methyl 5-(4-nitrophenyl)valerate (1.0 eq) in ethanol or ethyl acetate and add 10% Pd/C catalyst (5-10 mol%).
-
Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain methyl 5-(4-aminophenyl)valerate, which can often be used in the next step without further purification.
-
Expected Yield: 90-98%.
-
Setup: Dissolve methyl 5-(4-aminophenyl)valerate (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C.
-
Reaction: Add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Workup: Quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.
-
Expected Yield: 65-90%.
Pathway B: Modification of the Ester Group
The ester functionality can be converted into other functional groups, such as amides or carboxylic acids, which are common in agrochemical structures.
Caption: Synthetic pathways for ester group modification.
-
Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Reaction: Add lithium hydroxide or sodium hydroxide (2.0 eq) and stir at room temperature or with gentle heating until the reaction is complete (TLC monitoring).
-
Workup: Remove the THF under reduced pressure, dilute with water, and acidify with 1M HCl to pH 2-3.
-
Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-phenylvaleric acid.
-
Expected Yield: >95%.
-
Setup: To a solution of 5-phenylvaleric acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent (e.g., HATU or EDC, 1.2 eq) in DMF or DCM, add a base such as DIPEA (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
-
Expected Yield: 60-85%.
Potential Agrochemical Applications
The derivatization of this compound can lead to compounds with potential bioactivity:
-
Herbicides: The introduction of sulfonamide or amide functionalities can mimic the structures of known herbicides that inhibit enzymes like acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).
-
Fungicides: Phenylamide derivatives are a known class of fungicides. The synthesized amides could be screened for activity against various plant pathogenic fungi.
-
Insecticides: While less common, certain phenyl-containing compounds can act as neurotoxins in insects. The flexible side chain could allow for optimal binding to insect receptors.
Conclusion
This compound is a readily available and cost-effective starting material that holds significant potential for the synthesis of novel agrochemicals. The synthetic pathways outlined in these application notes provide a strategic framework for the generation of diverse compound libraries. Further screening and optimization of these derivatives could lead to the discovery of new active ingredients for crop protection. It is important to note that while the synthetic protocols are based on established chemical transformations, the biological activity of the resulting compounds must be determined through rigorous biological screening.
References
Application Notes and Protocols: Protocol for the Bromination of Methyl 5-phenylpentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the benzylic bromination of methyl 5-phenylpentanoate to synthesize methyl 5-bromo-5-phenylpentanoate. This reaction is a crucial transformation in organic synthesis, yielding a versatile intermediate for the development of various pharmaceutical compounds and complex molecules. The protocol is based on the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a bromine source and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), for the selective bromination of the benzylic position.[1] This application note includes a detailed experimental procedure, a table summarizing the impact of reagent stoichiometry on reaction yield, and a visual representation of the experimental workflow.
Introduction
Methyl 5-bromo-5-phenylpentanoate is a valuable bifunctional molecule featuring both a reactive benzylic bromide and a methyl ester. The bromine atom at the benzylic position serves as a key functional group, enabling a variety of subsequent chemical modifications, including nucleophilic substitution and elimination reactions.[1][2] This reactivity makes it a strategic building block for introducing the 5-phenylpentanoate scaffold into more complex molecular architectures. The synthesis of this compound is typically achieved through the free-radical bromination of methyl 5-phenylpentanoate. The Wohl-Ziegler reaction is a well-established and reliable method for this transformation, offering high selectivity for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[1][3]
Signaling Pathway Diagram
Caption: Free-Radical Mechanism of Wohl-Ziegler Bromination.
Data Presentation
The yield of the benzylic bromination is sensitive to the stoichiometry of the reagents, particularly the amounts of N-Bromosuccinimide (NBS) and the radical initiator (AIBN). The following table summarizes the effect of varying the equivalents of these reagents on the yield of methyl 5-bromo-5-phenylpentanoate, based on typical results for benzylic brominations. The reactions were conducted in 1,2-dichlorobenzene at 80°C for 8 hours.
| Entry | AIBN (eq.) | NBS (eq.) | Yield (%) |
| 1 | 0.01 | 1.25 | 33 |
| 2 | 0.02 | 1.25 | 61 |
| 3 | 0.04 | 1.25 | 70 |
| 4 | 0.08 | 1.25 | 70 |
| 5 | 0.04 | 1.87 | 90 |
| 6 | 0.04 | 2.00 | 92 |
| 7 | 0.04 | 2.50 | 92 |
Note: Data is representative of typical benzylic bromination reactions and is adapted from similar studies for illustrative purposes.[4]
Experimental Protocols
This protocol is based on established procedures for benzylic bromination using NBS.[1]
Materials:
-
Methyl 5-phenylpentanoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.0 eq)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (0.04 eq)
-
1,2-Dichlorobenzene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 5-phenylpentanoate (1.0 eq) in 1,2-dichlorobenzene.
-
Addition of Reagents: Add N-Bromosuccinimide (2.0 eq) and a catalytic amount of AIBN (0.04 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure methyl 5-bromo-5-phenylpentanoate.
Experimental Workflow
Caption: Experimental Workflow for the Bromination of Methyl 5-phenylpentanoate.
References
Application Notes and Protocols for the Grignard Reaction with Methyl 5-phenylvalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-methyl-6-phenylheptan-2-ol via the Grignard reaction of methyl 5-phenylvalerate with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide. The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, widely employed in organic synthesis.[1] This protocol outlines the reaction mechanism, a detailed experimental procedure, required reagents and equipment, and methods for product purification and characterization.
Introduction
The Grignard reaction is a fundamental organometallic reaction in which an organomagnesium halide (Grignard reagent) acts as a potent nucleophile, attacking an electrophilic carbon atom, such as the carbonyl carbon of an ester.[2] The reaction of an ester with a Grignard reagent is a well-established method for the synthesis of tertiary alcohols.[1] This process involves the addition of two equivalents of the Grignard reagent. The initial nucleophilic attack on the ester carbonyl leads to the formation of a tetrahedral intermediate, which then collapses to form a ketone. This ketone intermediate is subsequently attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after an acidic workup.[3]
This application note focuses on the specific reaction of this compound with a methyl Grignard reagent to produce 2-methyl-6-phenylheptan-2-ol, a tertiary alcohol with potential applications in fragrance chemistry and as a building block in the synthesis of more complex molecules.
Reaction Mechanism and Workflow
The reaction proceeds in a two-step nucleophilic addition-elimination-addition mechanism. First, the methyl Grignard reagent adds to the carbonyl carbon of this compound. The resulting tetrahedral intermediate expels the methoxide leaving group to form 6-phenyl-2-heptanone. This ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the methyl Grignard reagent. The final step is an acidic workup to protonate the alkoxide and yield the tertiary alcohol, 2-methyl-6-phenylheptan-2-ol.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | C₁₂H₁₆O₂ | 192.25 | 10.0 g (52.0 mmol) | |
| Magnesium turnings | Mg | 24.31 | 3.16 g (130 mmol, 2.5 eq) | |
| Methyl iodide | CH₃I | 141.94 | 17.7 g, 7.8 mL (125 mmol, 2.4 eq) | |
| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | ~200 mL | Must be anhydrous. |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~100 mL | For workup. |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | For drying. |
| Hydrochloric acid (1 M) | HCl | 36.46 | As needed | For cleaning glassware. |
| Iodine | I₂ | 253.81 | 1-2 small crystals | As an initiator. |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel (500 mL)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
Procedure
Part A: Preparation of the Grignard Reagent (Methylmagnesium Iodide)
-
Glassware Preparation: All glassware must be scrupulously dried in an oven at >100 °C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[4]
-
Reaction Setup: Assemble the three-necked flask with the reflux condenser (with a drying tube), dropping funnel, and a glass stopper. Place the magnesium turnings and a small crystal of iodine in the flask.[3]
-
Initiation: Add approximately 20 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium. Prepare a solution of methyl iodide in 80 mL of anhydrous diethyl ether in the dropping funnel. Add a small portion (~5-10 mL) of the methyl iodide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color, bubbling, and the solution turning cloudy and brownish. Gentle warming with a heating mantle may be necessary. If the reaction does not start, crushing the magnesium turnings with a dry glass rod can help.[5]
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction.[3]
Part B: Reaction with this compound
-
Ester Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Dissolve this compound in approximately 40 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the ester solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC). Gently reflux the reaction mixture for 25 minutes to ensure completion.[3]
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (approx. 100 mL) to quench the reaction and dissolve the magnesium salts.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two additional portions of diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product, 2-methyl-6-phenylheptan-2-ol, can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
Expected Product Profile
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) |
| 2-methyl-6-phenylheptan-2-ol | C₁₄H₂₂O | 206.33 |
Typical Reaction Parameters and Yield
| Parameter | Value |
| Reaction Time | 3-5 hours |
| Reaction Temperature | 0 °C to reflux |
| Yield | 70-85% (typical for Grignard reactions with esters) |
Spectroscopic Data for Product Characterization
| Spectroscopic Method | Expected Features |
| ¹H NMR | - Singlet for the two methyl groups at C2 (~1.2 ppm).- Multiplets for the methylene groups (-CH₂-) in the alkyl chain.- A multiplet for the benzylic proton (-CH-Ph).- A broad singlet for the hydroxyl proton (-OH), which is D₂O exchangeable.- Multiplets for the aromatic protons of the phenyl group (~7.1-7.3 ppm). |
| ¹³C NMR | - A signal for the quaternary carbon C2 bearing the hydroxyl group (~70-75 ppm).- Signals for the two methyl carbons at C2 (~25-30 ppm).- Signals for the methylene carbons in the alkyl chain.- A signal for the benzylic carbon.- Signals for the aromatic carbons (~125-145 ppm). |
| IR Spectroscopy | - A broad O-H stretch around 3200-3600 cm⁻¹.- C-H stretches for sp³ and sp² carbons just below and above 3000 cm⁻¹, respectively.- A C-O stretch around 1000-1200 cm⁻¹.- C=C stretches for the aromatic ring around 1450-1600 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 206.- A prominent peak at M-15 due to the loss of a methyl group.- A peak at M-18 due to the loss of water.- Fragmentation patterns corresponding to the cleavage of the alkyl chain. |
Logical Workflow Diagram
Conclusion
This protocol provides a comprehensive guide for the successful synthesis of 2-methyl-6-phenylheptan-2-ol from this compound using a Grignard reaction. Adherence to anhydrous conditions is critical for achieving a good yield. The provided spectroscopic data expectations will aid in the characterization of the final product. This methodology can be adapted for the synthesis of other tertiary alcohols from various esters and Grignard reagents, highlighting its broad applicability in research and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 2-Heptanol, 2-methyl- [webbook.nist.gov]
Application Notes and Protocols for the Reduction of the Ester in Methyl 5-phenylpentanoate
Introduction
The reduction of esters to alcohols or aldehydes is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in the development of pharmaceuticals and other fine chemicals. Methyl 5-phenylpentanoate, a readily available starting material, can be selectively reduced to either 5-phenylpentan-1-ol or 5-phenylpentanal. The choice of reducing agent and reaction conditions dictates the reaction outcome. This document provides detailed application notes and protocols for three common reduction methods: complete reduction to the primary alcohol using Lithium Aluminum Hydride (LAH) and Sodium Borohydride (NaBH₄), and partial reduction to the aldehyde using Diisobutylaluminum Hydride (DIBAL-H).
Data Presentation: Comparison of Reduction Methods
The following table summarizes the key quantitative parameters for the reduction of methyl 5-phenylpentanoate using different reducing agents.
| Parameter | Lithium Aluminum Hydride (LAH) | Diisobutylaluminum Hydride (DIBAL-H) | Sodium Borohydride (NaBH₄) |
| Product | 5-phenylpentan-1-ol | 5-phenylpentanal | 5-phenylpentan-1-ol |
| Reaction Type | Complete Reduction | Partial Reduction | Complete Reduction |
| Typical Yield | >90% | 80-85%[1] | 70-92%[2][3] |
| Key Reagents | LiAlH₄, Anhydrous Ether/THF | DIBAL-H (1.0-1.2 equiv.), Anhydrous Toluene/Hexanes/Ether/THF[4] | NaBH₄, THF, Methanol[2][3] |
| Reaction Temperature | 0 °C to room temperature[5] | -78 °C[4][6] | Reflux[2] |
| Reaction Time | 1-4 hours | 1-3 hours[7] | 2-5 hours[2][3] |
| Selectivity | Low (reduces many functional groups)[8] | High (selective for esters/nitriles at low temp.)[9] | High (selective for aldehydes/ketones, but modified for esters)[10] |
| Work-up | Careful quenching with water and NaOH solution (Fieser work-up) or acid.[11] | Quenching with methanol at low temperature, followed by aqueous work-up (e.g., Rochelle's salt or dilute acid).[4][7] | Quenching with dilute acid (e.g., 2N HCl).[2] |
Experimental Protocols
Protocol 1: Complete Reduction with Lithium Aluminum Hydride (LAH)
This protocol describes the complete reduction of methyl 5-phenylpentanoate to 5-phenylpentan-1-ol. LAH is a powerful, non-selective reducing agent that reacts violently with protic solvents; therefore, anhydrous conditions are essential.[5][8][11]
Materials:
-
Methyl 5-phenylpentanoate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and inert gas supply (N₂ or Ar).
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask with a dropping funnel, reflux condenser, and nitrogen/argon inlet. Flame-dry the apparatus under an inert atmosphere and allow it to cool to room temperature.
-
Reagent Preparation: In the reaction flask, prepare a suspension of LiAlH₄ (0.5-1.0 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere.[11]
-
Addition of Ester: Dissolve methyl 5-phenylpentanoate in anhydrous diethyl ether or THF in the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add the following reagents dropwise while stirring vigorously:
-
x mL of water (where x = grams of LAH used)
-
x mL of 15% aqueous NaOH solution
-
3x mL of water
-
-
Work-up and Isolation: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with diethyl ether or THF.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 5-phenylpentan-1-ol. The product can be further purified by distillation or column chromatography.
Protocol 2: Partial Reduction with Diisobutylaluminum Hydride (DIBAL-H)
This protocol details the partial reduction of methyl 5-phenylpentanoate to 5-phenylpentanal.[6] The key to achieving high selectivity for the aldehyde is maintaining a low temperature (-78 °C) and using a stoichiometric amount of DIBAL-H.[4][6]
Materials:
-
Methyl 5-phenylpentanoate
-
Diisobutylaluminum Hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)
-
Anhydrous toluene, hexanes, diethyl ether, or THF
-
Methanol
-
Aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid (HCl)
-
Ethyl acetate or dichloromethane for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Schlenk flask or three-necked round-bottom flask, syringe, and inert gas supply (N₂ or Ar).
Procedure:
-
Reaction Setup: Flame-dry a Schlenk flask or three-necked round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Reactant Preparation: Dissolve methyl 5-phenylpentanoate in the chosen anhydrous solvent and cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add the DIBAL-H solution (1.0-1.2 equivalents) dropwise to the stirred ester solution via syringe, ensuring the internal temperature remains at or below -75 °C.[4][7]
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.[7]
-
Quenching: While maintaining the temperature at -78 °C, slowly add methanol dropwise to quench any excess DIBAL-H.[7]
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers form. Alternatively, cautiously add dilute HCl.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 5-phenylpentanal can be purified by column chromatography on silica gel or distillation.[7]
Protocol 3: Complete Reduction with Sodium Borohydride (NaBH₄)
This protocol outlines a safer and more selective method for the complete reduction of aromatic methyl esters to their corresponding primary alcohols using a NaBH₄-THF-methanol system.[2][3] This method is advantageous as it does not reduce other sensitive functional groups like amides, nitriles, or nitro groups.[2][3]
Materials:
-
Methyl 5-phenylpentanoate
-
Sodium Borohydride (NaBH₄)
-
Tetrahydrofuran (THF), distilled
-
Methanol, distilled
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate for extraction
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of methyl 5-phenylpentanoate in THF.
-
Addition of NaBH₄: To the stirred solution, add powdered Sodium Borohydride (approximately 6 equivalents).[2]
-
Initiation of Reaction: Stir the resulting suspension at 65 °C for 15 minutes.[2]
-
Addition of Methanol and Reaction: Add methanol dropwise to the reaction mixture and then heat to reflux for 2-5 hours. Monitor the reaction by TLC.[2][3]
-
Quenching: After cooling to room temperature, quench the reaction by the slow addition of 2N HCl until the bubbling ceases.[2]
-
Work-up and Isolation: Separate the organic layer and extract the aqueous phase multiple times with ethyl acetate.[2]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-phenylpentan-1-ol. Further purification can be achieved by column chromatography or distillation.
Visualizations
Chemical Transformations
Caption: Reduction pathways of Methyl 5-phenylpentanoate.
Experimental Workflow for Ester Reduction
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. orgosolver.com [orgosolver.com]
- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. dibal h reduction - HPMC manufacturer [hpmcmanufacturer.com]
- 10. Sodium Borohydride [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of Methyl 5-Phenylpentanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a proposed industrial-scale synthesis of Methyl 5-phenylpentanoate, a valuable intermediate in the synthesis of various organic molecules. The protocols outlined are designed for scalability, emphasizing cost-effectiveness and process efficiency.
Introduction
Methyl 5-phenylpentanoate and its derivatives are important building blocks in the pharmaceutical and specialty chemical industries. Their synthesis on a large scale requires robust and economically viable methods. This document details a proposed two-step synthetic route starting from readily available industrial chemicals: benzyl cyanide and 1-bromo-3-chloropropane. The process involves an alkylation reaction to form 4-chloro-2-phenylbutanenitrile, followed by hydrolysis to 5-phenylpentanoic acid, and a final Fischer-Speier esterification to yield the target product.
Proposed Synthetic Pathway
The proposed industrial synthesis of Methyl 5-phenylpentanoate is a three-step process designed for high throughput and yield. The pathway begins with the alkylation of benzyl cyanide, followed by hydrolysis of the resulting nitrile to the corresponding carboxylic acid, and concludes with the esterification to the methyl ester.
Caption: Proposed three-step synthesis of Methyl 5-phenylpentanoate.
Process Parameters and Data
The following table summarizes the key process parameters for the industrial-scale synthesis of Methyl 5-phenylpentanoate.
| Parameter | Step 1: Alkylation | Step 2: Hydrolysis | Step 3: Esterification | Step 4: Purification |
| Reactants | Benzyl Cyanide, 1-Bromo-3-chloropropane | 5-Chloro-2-phenylpentanenitrile | 5-Phenylpentanoic Acid, Methanol | Crude Methyl 5-phenylpentanoate |
| Solvent | N,N-Dimethylformamide (DMF) | Water | Methanol (excess) | - |
| Catalyst/Reagent | Sodium Hydride (NaH) | Sulfuric Acid (H₂SO₄) | Sulfuric Acid (H₂SO₄) | - |
| Temperature | 25-30 °C | 100-110 °C (Reflux) | 60-70 °C (Reflux) | 120-130 °C (at reduced pressure) |
| Pressure | Atmospheric | Atmospheric | Atmospheric | Vacuum |
| Reaction Time | 2-4 hours | 4-6 hours | 3-5 hours | - |
| Typical Scale | 1000 L Reactor | 2000 L Reactor | 2000 L Reactor | Industrial Distillation Column |
| Expected Yield | 85-90% | 90-95% | >95% | >98% purity |
Detailed Experimental Protocols
Step 1: Synthesis of 5-Chloro-2-phenylpentanenitrile
Objective: To perform the alkylation of benzyl cyanide with 1-bromo-3-chloropropane.
Materials:
-
Benzyl Cyanide
-
1-Bromo-3-chloropropane
-
Sodium Hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Water
-
Brine (saturated NaCl solution)
Equipment:
-
1000 L glass-lined reactor with overhead stirrer, temperature probe, and nitrogen inlet
-
Addition funnel
-
Vacuum pump
Procedure:
-
Charge the reactor with N,N-Dimethylformamide (DMF).
-
Under a nitrogen atmosphere, add sodium hydride portion-wise to the DMF while maintaining the temperature below 25 °C.
-
Slowly add benzyl cyanide to the suspension via an addition funnel over 1-2 hours, keeping the temperature between 25-30 °C.
-
Stir the mixture for 30 minutes at 25-30 °C.
-
Add 1-bromo-3-chloropropane dropwise over 1-2 hours, maintaining the temperature below 35 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by GC-MS.
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of water, keeping the temperature below 25 °C.
-
Add toluene to the reactor and transfer the mixture to a separation vessel.
-
Wash the organic layer with water and then with brine.
-
Concentrate the organic layer under reduced pressure to obtain crude 5-chloro-2-phenylpentanenitrile.
Step 2: Synthesis of 5-Phenylpentanoic Acid
Objective: To hydrolyze 5-chloro-2-phenylpentanenitrile to 5-phenylpentanoic acid.
Materials:
-
5-Chloro-2-phenylpentanenitrile (crude from Step 1)
-
Sulfuric Acid (98%)
-
Water
-
Sodium Hydroxide solution (50%)
-
Hydrochloric Acid (37%)
-
Toluene
Equipment:
-
2000 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe
Procedure:
-
Charge the reactor with a mixture of water and concentrated sulfuric acid.
-
Add the crude 5-chloro-2-phenylpentanenitrile to the acidic solution.
-
Heat the mixture to reflux (100-110 °C) and maintain for 4-6 hours. Monitor the reaction by HPLC until the nitrile is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separation vessel and add toluene.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water.
-
Extract the toluene solution with a sodium hydroxide solution to form the sodium salt of the carboxylic acid.
-
Separate the aqueous layer and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the 5-phenylpentanoic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Synthesis of Methyl 5-Phenylpentanoate (Fischer-Speier Esterification)
Objective: To esterify 5-phenylpentanoic acid with methanol.[1][2][3]
Materials:
-
5-Phenylpentanoic Acid
-
Methanol
-
Sulfuric Acid (98%, catalytic amount)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Equipment:
-
2000 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe
Procedure:
-
Charge the reactor with 5-phenylpentanoic acid and an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux (60-70 °C) and maintain for 3-5 hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by the careful addition of a saturated sodium bicarbonate solution.
-
Remove the excess methanol under reduced pressure.
-
Add toluene and water to the residue and transfer to a separation vessel.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 5-phenylpentanoate.
Caption: Mechanism of the Fischer-Speier Esterification.
Step 4: Purification
Objective: To purify crude Methyl 5-phenylpentanoate by vacuum distillation.
Equipment:
-
Industrial-scale vacuum distillation unit with a fractionating column
Procedure:
-
Charge the crude Methyl 5-phenylpentanoate into the reboiler of the distillation unit.
-
Apply vacuum and gradually heat the reboiler.
-
Collect and discard any low-boiling impurities.
-
Collect the main fraction of Methyl 5-phenylpentanoate at the appropriate boiling point and vacuum.
-
Analyze the purity of the collected fractions by GC-MS.
-
Combine the fractions that meet the purity specification (>98%).
Applications in Drug Development
Methyl 5-phenylpentanoate serves as a key starting material or intermediate in the synthesis of a variety of pharmaceutical compounds. The methyl group can play a significant role in modulating the physicochemical and pharmacokinetic properties of a drug molecule.[4] Its applications include, but are not limited to, the synthesis of enzyme inhibitors and receptor antagonists. The ability to produce this intermediate on a large, industrial scale is crucial for the cost-effective development of new therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fischer Esterification of 5-Phenylvaleric Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing the yield of methyl 5-phenylvalerate from the Fischer esterification of 5-phenylvaleric acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving a high yield for the Fischer esterification of 5-phenylvaleric acid?
A1: The primary challenge is the reversible nature of the reaction.[1][2] The esterification of a carboxylic acid with an alcohol produces an ester and water, but the ester can be hydrolyzed back to the starting materials in the presence of water.[3][4] To achieve a high yield, the equilibrium must be shifted toward the product side.[5][6]
Q2: What are the most effective strategies to shift the reaction equilibrium towards the ester product?
A2: According to Le Chatelier's principle, there are two main strategies to drive the reaction to completion:
-
Use of an excess of one reactant: Typically, the alcohol (e.g., methanol) is used in large excess, often serving as the reaction solvent.[1][3][5] Using a tenfold excess of alcohol can increase yields significantly, potentially from 65% to over 97%.[3]
-
Removal of water as it is formed: This can be accomplished using several techniques, such as azeotropic distillation with a Dean-Stark apparatus, adding a drying agent like molecular sieves, or using anhydrous salts.[3][6][7]
Q3: Which acid catalyst is best suited for this reaction?
A3: Common choices include strong Brønstedt acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids.[3][7] Sulfuric acid is a strong and effective catalyst.[8] p-Toluenesulfonic acid is also effective and can be easier to handle as it is a solid.[2] For sensitive substrates, milder catalysts may be preferred.[7]
Q4: How do I properly work up the reaction to isolate the this compound?
A4: A typical workup involves cooling the reaction mixture, extracting the ester into an organic solvent (like ethyl acetate), and washing the organic layer.[2][9] The organic phase is washed with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and any unreacted 5-phenylvaleric acid, followed by a wash with brine (saturated NaCl solution).[2][8] The final step is drying the organic layer and removing the solvent under reduced pressure.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the esterification of 5-phenylvaleric acid.
Issue 1: The reaction yield is consistently low (<50%).
-
Possible Cause: The reaction is reaching equilibrium without favorability for the products. This is the most common issue with Fischer esterifications.[5]
-
Solution:
-
Increase Alcohol Excess: If not already doing so, use the alcohol (methanol) as the solvent to ensure it is in large excess.[1][3]
-
Efficient Water Removal: If using a solvent like toluene, ensure your Dean-Stark apparatus is functioning correctly to collect the water azeotrope.[2][3] If running the reaction in excess alcohol, consider adding a drying agent like molecular sieves to sequester the water as it forms.[1][6]
-
Increase Reaction Time: Fischer esterification can be slow.[5] Ensure the reaction is allowed to proceed for a sufficient duration (typically ranging from 1-10 hours, but sometimes longer).[2][7] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Issue 2: The reaction stalls and does not proceed to completion.
-
Possible Cause: The acid catalyst may be insufficient or has been deactivated.
-
Solution:
-
Check Catalyst Loading: Ensure a sufficient amount of acid catalyst is used. Typical catalytic amounts are used, but for sluggish reactions, the amount can be adjusted.
-
Use a Stronger Catalyst: If using a milder catalyst, consider switching to concentrated sulfuric acid.[7][8]
-
In-situ Catalyst Generation: An alternative method involves generating HCl in-situ by reacting acetyl chloride with the alcohol solvent.[10]
-
Issue 3: Difficulty separating the product during workup.
-
Possible Cause: The ester product may have some solubility in the aqueous layer, especially if a large amount of excess alcohol is present, which can increase miscibility.[11]
-
Solution:
-
Solvent Volume: During extraction, use an adequate volume of an immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to ensure the ester partitions effectively into the organic phase.[2][8]
-
Reduce Alcohol Volume: Before workup, consider removing a significant portion of the excess alcohol solvent under reduced pressure.[2]
-
Salting Out: Wash the organic layer with brine (saturated NaCl solution). This decreases the solubility of organic compounds in the aqueous layer and helps to break up emulsions.[2][12]
-
Issue 4: The final product is contaminated with unreacted 5-phenylvaleric acid.
-
Possible Cause: Incomplete reaction or inefficient neutralization during the workup.
-
Solution:
-
Optimize Reaction Conditions: Refer to "Issue 1" to drive the reaction further to completion.
-
Thorough Washing: During the workup, wash the organic layer multiple times with a saturated sodium bicarbonate solution.[9] Test the final aqueous wash with pH paper to ensure it is neutral or slightly basic, indicating that all acidic components have been removed.
-
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low yield in Fischer esterification.
Data Presentation
Table 1: Factors Influencing Fischer Esterification Yield
| Parameter | Condition | Effect on Yield | Rationale | Citations |
| Alcohol to Acid Ratio | 1:1 | ~65% (at equilibrium) | Equilibrium is not strongly product-favored. | [3] |
| 10:1 | ~97% | Excess alcohol shifts equilibrium to the right. | [3] | |
| Water Removal | Not Removed | Limited by equilibrium | Water byproduct facilitates the reverse reaction (hydrolysis). | [3][4] |
| Actively Removed | High to Quantitative | Prevents hydrolysis, driving the reaction forward. | [3][5][6] | |
| Catalyst | No Catalyst | Extremely slow/No reaction | The acid catalyst protonates the carbonyl, making it more electrophilic. | [5][6] |
| H₂SO₄ or p-TsOH | Effective catalysis | Strong acids efficiently catalyze the reaction. | [3][7] | |
| Temperature | Low Temperature | Slow reaction rate | The reaction requires heat to overcome the activation energy. | [13][14] |
| Reflux Temperature | Optimal Rate | Typically 60-110 °C, depending on the alcohol's boiling point. | [7][13] |
Experimental Protocols
Representative Protocol: Synthesis of this compound
This protocol describes a general procedure for the Fischer esterification of 5-phenylvaleric acid using methanol in excess, which also serves as the solvent.
Materials:
-
5-phenylvaleric acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-phenylvaleric acid. Add a large excess of methanol (e.g., 20-40 mL per gram of carboxylic acid).[1]
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mL per gram of carboxylic acid).[2]
-
Reflux: Attach a condenser and heat the mixture to a gentle reflux (approx. 65 °C for methanol) using a heating mantle. Let the reaction proceed for 2-6 hours.[2][7] Monitor the disappearance of the starting material by TLC.
-
Cooling & Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[2]
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel.[2]
-
Washing:
-
Drying and Filtration: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.[2] Filter to remove the drying agent.
-
Concentration: Remove the ethyl acetate under reduced pressure to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be purified by vacuum distillation.[8]
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
References
- 1. byjus.com [byjus.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. reddit.com [reddit.com]
- 10. cerritos.edu [cerritos.edu]
- 11. reddit.com [reddit.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 14. Ester formation at the liquid–solid interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 5-phenylvalerate
Welcome to the technical support center for the synthesis of Methyl 5-phenylvalerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Fischer Esterification: Direct acid-catalyzed esterification of 5-phenylvaleric acid with methanol. This is often the most straightforward approach.
-
From 5-phenylvaleryl chloride: Conversion of 5-phenylvaleric acid to its acid chloride followed by reaction with methanol. This method can offer higher yields but involves an extra synthetic step.
-
Transesterification: Conversion of another ester of 5-phenylvaleric acid (e.g., ethyl 5-phenylvalerate) to the methyl ester by reaction with methanol in the presence of an acid or base catalyst.
Q2: I am getting a low yield in my Fischer esterification of 5-phenylvaleric acid. What are the possible reasons?
A2: Low yields in Fischer esterification are common due to the reversible nature of the reaction. Key factors include:
-
Incomplete reaction: The equilibrium between reactants and products may not have shifted sufficiently towards the product.
-
Presence of water: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the starting materials.
-
Insufficient catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.
-
Suboptimal temperature or reaction time: The reaction may not have been heated for long enough or at a high enough temperature to reach equilibrium.
Q3: What are the characteristic analytical signatures of this compound?
A3: this compound is a colorless to almost colorless liquid. Key analytical data includes:
-
Boiling Point: Approximately 173 °C at 35 mmHg.
-
Molecular Formula: C₁₂H₁₆O₂
-
Molecular Weight: 192.25 g/mol
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield or Incomplete Reaction in Fischer Esterification
Symptoms:
-
TLC analysis shows a significant amount of starting 5-phenylvaleric acid remaining.
-
The isolated yield of this compound is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Equilibrium not shifted towards product | Use a large excess of methanol (can be used as the solvent) to drive the equilibrium forward. Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent like molecular sieves. |
| Insufficient acid catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is used. Typically 1-5 mol% is sufficient. |
| Inadequate reaction time or temperature | Increase the reaction time and/or temperature to ensure the reaction reaches equilibrium. Monitor the reaction progress by TLC. |
| Water contamination in reagents | Use anhydrous methanol and ensure all glassware is thoroughly dried before use. |
Problem 2: Presence of Impurities in the Final Product
Symptoms:
-
GC-MS analysis reveals the presence of unexpected peaks.
-
The NMR spectrum of the product shows signals that do not correspond to this compound.
-
The isolated product has a noticeable color or odor.
Potential Side Reactions and Byproducts:
| Synthetic Route | Potential Side Reaction | Byproduct | Mitigation Strategy |
| Fischer Esterification | Incomplete reaction | Unreacted 5-phenylvaleric acid | Drive the reaction to completion using excess methanol and/or removal of water. Purify by column chromatography or distillation. |
| Ether formation from methanol | Dimethyl ether | Use a moderate reaction temperature. This is generally a minor byproduct. | |
| From 5-phenylvaleryl chloride | Incomplete reaction with methanol | Unreacted 5-phenylvaleryl chloride | Ensure stoichiometric or a slight excess of methanol is used. Monitor the reaction to completion. |
| Hydrolysis of the acid chloride | 5-phenylvaleric acid | Perform the reaction under anhydrous conditions. | |
| Friedel-Crafts Acylation Route | Polysubstitution | Di-acylated benzene derivatives | Use a 1:1 stoichiometry of benzene and glutaric anhydride. Control reaction temperature. |
| Incomplete reduction | 5-oxo-5-phenylpentanoic acid or its methyl ester | Ensure sufficient reducing agent (e.g., zinc amalgam and HCl for Clemmensen reduction) and adequate reaction time. |
Experimental Protocols
Method 1: Fischer Esterification of 5-Phenylvaleric Acid
This protocol describes the synthesis of this compound from 5-phenylvaleric acid and methanol using sulfuric acid as a catalyst.
Materials:
-
5-phenylvaleric acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-phenylvaleric acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid).
-
Heat the mixture to reflux and maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 173 °C / 35 mmHg.
Expected Yield: Yields for Fischer esterification can vary but are typically in the range of 60-80% after purification.[1][2]
Visualizations
Reaction Pathways and Troubleshooting Logic
The following diagrams illustrate the key reaction pathways for the synthesis of this compound and a troubleshooting workflow for common issues.
Caption: Overview of synthetic routes to this compound.
References
Technical Support Center: Purification of Methyl 5-phenylpentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 5-phenylpentanoate.
Troubleshooting Guide
Q1: My crude Methyl 5-phenylpentanoate is a dark oil. What are the likely impurities and how can I remove them?
A dark coloration in your crude product typically indicates the presence of polymeric or high-molecular-weight byproducts from the synthesis. The most common impurities depend on the synthetic route used. If the compound was synthesized via Fischer esterification of 5-phenylpentanoic acid, residual acid and unreacted alcohol are common impurities.
Recommended Actions:
-
Acid Wash: Perform a workup by washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a saturated sodium bicarbonate solution to remove any unreacted 5-phenylpentanoic acid.
-
Brine Wash: Subsequently, wash with brine (saturated NaCl solution) to remove residual water.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Column Chromatography: If the discoloration persists, column chromatography is the most effective method for removing baseline impurities and colored compounds.[1]
Q2: I'm having difficulty separating Methyl 5-phenylpentanoate from an impurity with a very similar polarity using column chromatography. What can I do?
When impurities have similar polarity to the desired product, separation by standard column chromatography can be challenging.
Troubleshooting Steps:
-
Optimize Solvent System with TLC: Use Thin Layer Chromatography (TLC) to systematically test various solvent systems.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system will show good separation (a clear difference in Rf values) between your product and the impurity.
-
Adjust Polarity Gradient: During column chromatography, use a very shallow gradient of the optimized solvent system. This means increasing the percentage of the polar solvent very slowly to improve resolution.
-
Consider a Different Stationary Phase: While silica gel is common, other stationary phases like alumina might offer different selectivity and could improve separation.
Q3: After purification, my yield of Methyl 5-phenylpentanoate is very low. What are the potential causes?
Low yield can result from several factors during the workup and purification process.
Possible Causes and Solutions:
-
Incomplete Extraction: Ensure thorough extraction of the product from the aqueous layer during the workup by performing multiple extractions with an appropriate organic solvent.
-
Product Loss During Chromatography: If using column chromatography, ensure that the product is not eluting with the solvent front (if it's very non-polar) or remaining on the column (if it's too polar for the chosen eluent). Monitor all fractions carefully using TLC.
-
Improper Solvent Removal: Be cautious during solvent removal under reduced pressure (rotary evaporation). Methyl 5-phenylpentanoate has a boiling point of 173 °C at 35 mmHg, so using excessive heat or vacuum can lead to product loss through evaporation.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for Methyl 5-phenylpentanoate?
The most common and effective purification techniques for Methyl 5-phenylpentanoate and structurally similar compounds are:
-
Column Chromatography: Highly effective for separating impurities with different polarities. Silica gel is a common stationary phase.[1][3]
-
Distillation: Given its boiling point, vacuum distillation can be a suitable method for purification, especially on a larger scale, provided the impurities are not volatile under the same conditions.
-
Recrystallization: This technique is applicable if the crude product is a solid or can be induced to crystallize and a suitable solvent is found.[4]
Q2: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process.[1] By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities.
Q3: Can I use recrystallization to purify Methyl 5-phenylpentanoate?
While Methyl 5-phenylpentanoate is often a liquid at room temperature, recrystallization can be attempted if the crude product is a solid or if it can be solidified at low temperatures.[4] The key is to find a suitable solvent system where the product has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain soluble at the lower temperature.[4]
Data Presentation
The following table summarizes typical parameters for the purification of a related compound, Methyl 5-bromo-5-phenylpentanoate, which can be used as a starting point for developing a protocol for Methyl 5-phenylpentanoate.
| Purification Technique | Parameter | Recommended Value/Solvent System | Expected Outcome |
| Column Chromatography | Stationary Phase | Silica Gel | Effective separation of polar and non-polar impurities. |
| Eluent | Hexane/Ethyl Acetate Gradient (e.g., starting with 98:2)[1] | Pure fractions of the desired product. | |
| Recrystallization | Solvent Characteristics | High solubility at high temperature, low solubility at low temperature.[4] | Formation of pure crystals upon cooling. |
Experimental Protocols
Protocol 1: General Workup Procedure
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic impurities.
-
Water (H₂O).
-
Brine (saturated NaCl solution) to remove residual water.[1]
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[3]
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without cracks.[3]
-
Sample Loading: Dissolve the crude Methyl 5-phenylpentanoate in a minimal amount of the eluent or a low-polarity solvent. Carefully load the sample onto the top of the silica gel bed.[1]
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.[1][3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[1][3]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 5-phenylpentanoate.[1]
Visualization
Caption: Troubleshooting workflow for the purification of Methyl 5-phenylpentanoate.
References
Technical Support Center: Challenges in the Scale-Up of Methyl 5-Phenylvalerate Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the production of Methyl 5-phenylvalerate. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges during the scale-up of your synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound
-
Question: We are experiencing a significantly lower than expected yield of this compound during our scale-up synthesis. What are the likely causes and how can we improve the conversion rate?
-
Answer: Low yields in the Fischer esterification of 5-phenylvaleric acid with methanol are a common challenge, often exacerbated during scale-up. The primary reasons are typically related to the reversible nature of the reaction and suboptimal process parameters.
-
Equilibrium Limitations: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, an excess of one reactant, typically methanol, should be used.[1] On a larger scale, ensuring homogenous mixing of the excess methanol with the carboxylic acid is crucial.
-
Water Content: Water is a byproduct of the esterification, and its presence can shift the equilibrium back towards the reactants, reducing the yield.[1] Ensure all reactants and solvents are anhydrous. During scale-up, the larger volume and surface area can increase the chance of atmospheric moisture contamination if the reaction is not performed under a dry atmosphere (e.g., nitrogen or argon).
-
Inefficient Water Removal: For larger scale reactions, passive methods of water removal may not be sufficient. Consider implementing active water removal techniques.
-
Catalyst Inactivity or Insufficient Loading: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient quantity for the larger batch size. Catalyst loading is a critical parameter to optimize during scale-up.
-
Suboptimal Temperature and Reaction Time: The reaction may not have reached equilibrium due to insufficient heating or a short reaction time. Heat transfer can be less efficient in larger reactors, requiring longer heating times or higher jacket temperatures to achieve the desired internal reaction temperature.
-
Issue 2: Impurities Detected in the Final Product
-
Question: Our final batch of this compound shows the presence of significant impurities after purification. What are the potential side reactions and how can we minimize them?
-
Answer: Impurities in the final product can arise from unreacted starting materials or side reactions.
-
Unreacted 5-Phenylvaleric Acid: The most common impurity is the starting carboxylic acid. This indicates an incomplete reaction. To address this, refer to the solutions for low yield, such as increasing the excess of methanol, ensuring an active catalyst, and effective water removal.
-
Byproducts from Side Reactions: At elevated temperatures required for esterification, side reactions can occur. For example, the phenyl group can undergo sulfonation if excess sulfuric acid is used as a catalyst at high temperatures. While specific data on this compound is limited, analogous aromatic esters can undergo side reactions related to the aromatic ring. Using a milder catalyst like p-toluenesulfonic acid or a solid acid catalyst can mitigate this.
-
Impurities from Methanol: Industrial-grade methanol may contain impurities that can be carried through the process. Using high-purity, anhydrous methanol is recommended.
-
Issue 3: Difficulty in Product Purification at Scale
-
Question: We are facing challenges in purifying large quantities of this compound. Standard laboratory purification methods are proving inefficient. What are a suitable large-scale purification strategies?
-
Answer: Scaling up purification requires a shift from chromatographic methods to more industrially viable techniques.
-
Neutralization and Extraction: After the reaction, the excess acid catalyst must be neutralized. A careful wash with a base (e.g., sodium bicarbonate solution) is necessary. During scale-up, large volumes of aqueous and organic layers can lead to emulsion formation. To break emulsions, consider adding brine or employing a centrifuge if available.
-
Distillation: Vacuum distillation is the most effective method for purifying this compound on a large scale. The boiling point of this compound is 173 °C at 35 mmHg.[2] A well-designed distillation column with appropriate packing can efficiently separate the product from less volatile impurities like unreacted 5-phenylvaleric acid and the catalyst residues, as well as more volatile components like excess methanol.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended molar ratio of methanol to 5-phenylvaleric acid for optimal yield?
A1: To shift the reaction equilibrium towards the product, a significant excess of methanol is recommended. In laboratory settings, ratios of 10:1 to 20:1 (methanol:carboxylic acid) are common, with methanol often serving as the solvent. For scale-up, a molar ratio of at least 5:1 is advisable, though the optimal ratio should be determined experimentally for your specific reactor setup.
Q2: Which acid catalyst is most suitable for the large-scale synthesis of this compound?
A2: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts. Sulfuric acid is generally more potent and cost-effective, but can lead to charring and side reactions at higher temperatures. p-TsOH is a milder, solid catalyst that is often easier to handle and can result in a cleaner reaction profile. For industrial-scale production, solid acid catalysts (e.g., ion-exchange resins) are increasingly preferred as they are easily separated from the reaction mixture, reusable, and less corrosive.
Q3: How can we effectively remove water during a large-scale reaction?
A3: On a laboratory scale, a Dean-Stark apparatus is commonly used with a solvent that forms an azeotrope with water (e.g., toluene). For pilot-plant or industrial scale, continuous removal of water can be achieved by fractional distillation during the reaction if the boiling points of the components allow. Alternatively, passing the reaction mixture through a bed of molecular sieves can be effective, although this may be less practical for very large volumes.
Q4: What are the critical process parameters to monitor during scale-up?
A4: The key parameters to monitor and control are:
-
Temperature: Ensure the internal reaction temperature is maintained at the optimal level. Be aware of potential exotherms, especially during the initial mixing of reactants and catalyst.
-
Mixing: Efficient agitation is crucial to ensure homogeneity, especially in larger reactors where mixing can be less efficient.
-
Pressure: If performing the reaction under vacuum to aid in water removal, maintaining a stable vacuum level is important.
-
Reaction Progress: Regularly sample the reaction mixture to monitor the conversion of 5-phenylvaleric acid to this compound using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Effect of Molar Ratio and Catalyst Loading on Esterification Yield (Analogous System: Pentanoic Acid and Methanol)
| Molar Ratio (Methanol:Acid) | Catalyst Loading (wt%) | Reaction Time (h) | Conversion (%) |
| 1:1 | 5 | 4 | 65 |
| 5:1 | 5 | 4 | 85 |
| 10:1 | 5 | 4 | 92 |
| 10:1 | 2 | 4 | 80 |
| 10:1 | 7 | 4 | 95 |
Note: This data is based on a similar esterification and serves as a general guideline. Optimal conditions for this compound may vary.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-phenylvaleric acid (0.1 mol, 17.82 g) and methanol (1.0 mol, 32.04 g, 40 mL).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.01 mol, 0.98 g, 0.54 mL) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of water and 100 mL of diethyl ether. Shake and separate the layers.
-
Neutralization: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the excess acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Purification: Wash the organic layer with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude this compound by vacuum distillation (boiling point ~173 °C at 35 mmHg).
Pilot-Scale Synthesis of this compound
-
Reactor Preparation: Ensure the pilot-scale reactor (e.g., 50 L glass-lined reactor) is clean and dry.
-
Charging Reactants: Charge the reactor with 5-phenylvaleric acid (10 kg, 56.1 mol) and methanol (16 kg, 500 mol).
-
Catalyst Addition: With agitation, slowly add p-toluenesulfonic acid (0.5 kg, 2.9 mol) to the reactor.
-
Reaction: Heat the reactor jacket to achieve an internal temperature of 80-85 °C. Maintain this temperature and monitor the reaction progress by taking samples for GC analysis every hour. The reaction is typically complete in 6-8 hours.
-
Cooling and Quenching: Once the desired conversion is reached, cool the reactor to 20-25 °C.
-
Work-up: Transfer the reaction mixture to a larger vessel for work-up. Add water and a suitable organic solvent (e.g., toluene).
-
Neutralization: Neutralize the mixture by the controlled addition of a sodium carbonate solution.
-
Phase Separation: Allow the layers to separate and remove the aqueous layer.
-
Solvent Removal and Purification: Concentrate the organic layer under reduced pressure to remove the solvent. The crude this compound is then purified by fractional vacuum distillation.
Visualizations
References
Technical Support Center: Synthesis of Methyl 5-phenylpentanoate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the synthesis of Methyl 5-phenylpentanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Methyl 5-phenylpentanoate, and what are the primary byproducts?
A1: The most prevalent and straightforward method for synthesizing Methyl 5-phenylpentanoate is the Fischer-Speier esterification of 5-phenylpentanoic acid with methanol, using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This is a reversible condensation reaction.[3][4] The primary and most significant byproduct is water (H₂O).[5][6] The presence of water can shift the reaction equilibrium back towards the starting materials, reducing the yield of the desired ester.[7][8] Therefore, the main "impurities" in the crude product are often unreacted 5-phenylpentanoic acid and water.
Q2: My reaction yield is significantly lower than expected. What are the common causes?
A2: Low yields in a Fischer esterification are typically linked to the equilibrium nature of the reaction.[2] Several factors can contribute to this:
-
Presence of Water: The reaction produces water as a byproduct. If this water is not removed, it can hydrolyze the ester back to the carboxylic acid and alcohol, shifting the equilibrium to the left and lowering the yield.[8][9] It is critical to use anhydrous reagents and glassware.
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Insufficient Excess of Alcohol: To drive the equilibrium towards the product side, a large excess of one reactant, typically the less expensive one (methanol), is used.[5][7] An insufficient excess will result in an incomplete reaction.
-
Inadequate Catalyst: A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[2][8] An insufficient amount of catalyst will lead to a very slow or incomplete reaction.
-
Reaction Time and Temperature: The reaction may not have reached equilibrium. Typical reaction times can range from 1 to 10 hours at reflux temperatures (60–110 °C).[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Q3: I observe an unexpected peak in my ¹H NMR spectrum besides the product and starting material. What could it be?
A3: While the primary components of the crude mixture are the product and starting materials, other byproducts are possible, though less common under standard Fischer esterification conditions:
-
Dimethyl Ether (CH₃OCH₃): If the reaction temperature is too high and the acid concentration is excessive, the acid catalyst can cause the dehydration of methanol to form dimethyl ether. This would appear as a sharp singlet around 3.2-3.4 ppm in the ¹H NMR spectrum.
-
Products from Impurities in Starting Material: If the starting 5-phenylpentanoic acid contains impurities (e.g., other isomers like 2-methyl-4-phenylbutanoic acid), these may also undergo esterification, leading to isomeric ester byproducts with similar but distinct NMR signals.
Q4: How can I minimize byproduct formation and maximize the yield of Methyl 5-phenylpentanoate?
A4: Maximizing the yield involves pushing the reaction equilibrium towards the ester product.[7] Key strategies include:
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Use a Large Excess of Methanol: Employing methanol as the solvent ensures it is in large excess, driving the reaction forward according to Le Châtelier's principle.[5][7]
-
Remove Water as it Forms: For larger-scale reactions, using a Dean-Stark apparatus with a suitable solvent (like toluene) can effectively remove the water byproduct via azeotropic distillation, continuously shifting the equilibrium towards the product.[1][2]
-
Use an Effective Catalyst: Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.[1]
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous reagents to prevent introducing water at the start of the reaction.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis.
| Problem | Possible Cause | Recommended Solution |
| Low Conversion (High amount of starting acid remains) | 1. Reaction has not reached equilibrium. 2. Insufficient catalyst. 3. Presence of water in reagents. | 1. Increase reflux time and monitor progress using TLC. 2. Add a small additional amount of acid catalyst. 3. Use anhydrous methanol and ensure glassware is thoroughly dried. |
| Product is Contaminated (Difficult to purify) | 1. Incomplete removal of acidic catalyst. 2. Inefficient phase separation during workup. | 1. During the aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases, followed by a brine wash.[10] 2. Allow sufficient time for layers to separate and avoid drawing any of the aqueous layer when isolating the organic phase. |
| Formation of Unknown Impurities | 1. Reaction temperature is too high. 2. Purity of starting 5-phenylpentanoic acid is low. | 1. Maintain the reaction at the reflux temperature of methanol (~65 °C) and avoid excessive heating. 2. Analyze the purity of the starting carboxylic acid by NMR or GC-MS before starting the reaction. Purify if necessary. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-phenylpentanoate via Fischer Esterification
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-phenylpentanoic acid (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-40 eq), which also serves as the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain the reflux for 4-8 hours. Monitor the reaction's progress by periodically taking small aliquots and analyzing them with TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting carboxylic acid spot is no longer visible.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently and vent the funnel frequently to release the pressure from the evolved CO₂ gas. Continue adding until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.[11]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 2% and gradually increasing to 10% ethyl acetate) to yield the pure Methyl 5-phenylpentanoate.[11]
Visual Diagrams
Caption: Main reaction pathway for Methyl 5-phenylpentanoate synthesis.
Caption: Logical relationship of water's effect on reaction yield.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. monash.edu [monash.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Esterification | Reaction, Mechanism & Formula - Lesson | Study.com [study.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 10. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
"Troubleshooting low conversion rates in Methyl 5-phenylvalerate" reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of Methyl 5-phenylvalerate. The following information is structured to address specific issues through frequently asked questions, detailed experimental protocols, and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of 5-phenylvaleric acid is resulting in a very low yield of this compound. What are the primary reasons for this?
Low conversion in Fischer esterification is a common issue that can often be attributed to the reversible nature of the reaction.[1][2] The formation of water as a byproduct can shift the equilibrium back towards the starting materials, thereby limiting the yield of the desired ester.[1] Other significant factors include:
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Presence of Water: Any water in the reactants (5-phenylvaleric acid, methanol) or the solvent can inhibit the forward reaction.[3]
-
Insufficient or Inactive Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a deactivated catalyst will result in a slow or incomplete reaction.
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. A temperature that is too low will lead to a slow reaction, while excessively high temperatures can promote side reactions.
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium or completion.
-
Product Loss During Work-up: Significant amounts of this compound can be lost during the extraction and purification phases.
Q2: How can I improve the conversion rate of my reaction?
To drive the reaction toward the product and improve the yield, several strategies can be employed:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one like methanol, can shift the equilibrium to favor the formation of the ester, in accordance with Le Châtelier's principle.[1]
-
Removal of Water: Actively removing water as it is formed is a highly effective method to drive the reaction forward.[1] This can be achieved by:
-
Using a Dean-Stark apparatus for azeotropic removal of water, especially when using a solvent like toluene.
-
Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.
-
-
Optimize Catalyst Loading: Ensure an effective catalytic amount of a strong acid is used. Typically, 1-5 mol% of a strong acid like sulfuric acid is sufficient.
Q3: I am observing an unexpected spot on my TLC analysis of the crude reaction mixture. What could be the potential side products?
Besides the unreacted starting material, several side products can form under Fischer esterification conditions:
-
Hydrolysis: If water is present, the product ester can be hydrolyzed back to the carboxylic acid and alcohol, especially during the work-up phase.[4]
-
Ether Formation: At higher temperatures, the acid catalyst can promote the dehydration of the alcohol (methanol) to form dimethyl ether.[5]
-
Decarboxylation: While less common under typical esterification conditions, prolonged heating of the carboxylic acid in the presence of a strong acid could potentially lead to decarboxylation.
-
Polymerization: Under harsh acidic conditions and elevated temperatures, phenylalkanoic acids can be susceptible to polymerization.
Q4: My reaction mixture turned dark brown/black. What does this indicate?
A dark brown or black reaction mixture often suggests the occurrence of decomposition or polymerization side reactions. This is more likely to happen under harsh acidic conditions and at elevated temperatures. To mitigate this, consider using milder reaction conditions, such as a lower temperature or a milder acid catalyst (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid). Ensure the reaction is not being overheated and is maintained at a gentle reflux.
Data Presentation: Impact of Reaction Parameters on Esterification Yield
| Parameter | Condition | Typical Effect on Yield | Rationale |
| Methanol to Acid Molar Ratio | 1:1 | Low to Moderate | Equilibrium limitation. |
| 3:1 | Moderate to High | Shifts equilibrium towards product formation. | |
| >5:1 (Methanol as solvent) | High | Maximizes the shift in equilibrium.[1] | |
| Catalyst Concentration (H₂SO₄) | < 1 mol% | Low | Insufficient catalysis, slow reaction rate. |
| 1-5 mol% | Optimal | Effective catalysis without excessive side reactions.[6] | |
| > 10 mol% | May Decrease | Increased risk of side reactions like dehydration and decomposition. | |
| Temperature | < Reflux Temperature | Low | Slow reaction kinetics. |
| Reflux Temperature | Optimal | Balances reaction rate and minimizes side reactions. | |
| > Reflux Temperature | May Decrease | Promotes side reactions such as ether formation and decomposition.[5] | |
| Presence of Water | Anhydrous Conditions | High | Favors the forward reaction. |
| Water present | Low | Shifts equilibrium towards reactants (hydrolysis).[3] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
5-phenylvaleric acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 5-phenylvaleric acid (1.0 eq.). Add a significant excess of anhydrous methanol (e.g., 10-20 eq., which can also serve as the solvent). While stirring, carefully add the acid catalyst (e.g., 1-2 mol% of concentrated H₂SO₄).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical reaction time is 1-4 hours.[1]
-
Work-up - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully add the reaction mixture to a separatory funnel containing deionized water. Rinse the reaction flask with diethyl ether and add it to the separatory funnel.
-
Washing:
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst and remove any unreacted 5-phenylvaleric acid. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.[7]
-
Wash the organic layer with brine to remove residual water and inorganic salts.
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation if necessary.
Visualizations
Caption: Fischer esterification of 5-phenylvaleric acid with methanol.
Caption: A step-by-step guide to diagnosing low conversion rates.
Caption: Common side reactions that can reduce the yield of the desired ester.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Dehydration of Methanol to Dimethyl Ether—Current State and Perspectives | MDPI [mdpi.com]
"Managing reaction equilibrium in Fischer esterification"
Welcome to the technical support center for Fischer Esterification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage reaction equilibrium and optimize ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in achieving a high yield in Fischer esterification?
A1: The primary challenge is the reversible nature of the reaction.[1][2][3] Fischer esterification is an equilibrium process where a carboxylic acid reacts with an alcohol to form an ester and water.[1][2] This equilibrium must be shifted towards the product side to achieve a high yield of the desired ester.[1][3][4]
Q2: What are the primary strategies to shift the reaction equilibrium to favor ester formation?
A2: According to Le Châtelier's principle, the equilibrium can be shifted to the right (favoring product formation) by two main strategies:[1][4][5][6]
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Using an excess of one reactant: Typically, a large excess of the alcohol is used, as it is often less expensive and can also serve as the solvent.[1][2][7]
-
Removing a product as it is formed: The continuous removal of water, a byproduct of the reaction, will drive the equilibrium towards the formation of the ester.[1][2][8][9]
Q3: How does using an excess of alcohol improve the ester yield?
A3: By increasing the concentration of one of the reactants (the alcohol), the reaction is driven forward to re-establish equilibrium, thereby increasing the conversion of the carboxylic acid into the ester.[1][4] For instance, studies have shown that using a 10-fold excess of alcohol can increase the ester yield to 97%, and a 100-fold excess can lead to a 99% yield.[1]
Q4: What are the common methods for removing water from the reaction mixture?
A4: There are several effective methods for water removal:
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Azeotropic Distillation: This is a common technique that involves using a solvent (like toluene or benzene) that forms a low-boiling azeotrope with water.[1][2][10] The azeotrope is distilled off, and the water is collected in a Dean-Stark apparatus, while the solvent is returned to the reaction flask.[1][10]
-
Drying Agents: Using a desiccant, such as molecular sieves or anhydrous salts (e.g., calcium sulfate), directly in the reaction mixture can absorb the water as it is formed.[2][9][11][12]
-
Acid Catalyst as a Dehydrating Agent: Concentrated sulfuric acid, a common catalyst for this reaction, also acts as a strong dehydrating agent, sequestering the water that is produced.[12]
Q5: Can I distill the ester directly to shift the equilibrium?
A5: Yes, if the ester product has a lower boiling point than the reactants and water, it can be selectively distilled from the reaction mixture as it forms.[11][13] This method is only applicable in specific cases where the boiling points allow for such separation.[13]
Troubleshooting Guide
Problem 1: Low Ester Yield Despite Long Reaction Times
-
Possible Cause: The reaction has reached equilibrium without a high conversion of the starting materials.[3]
-
Solution:
-
Increase the excess of the alcohol: If feasible, increase the molar ratio of the alcohol to the carboxylic acid. Using the alcohol as the solvent is a practical way to achieve a large excess.[1][7]
-
Implement water removal: If not already in use, introduce a method for continuous water removal. A Dean-Stark apparatus is highly effective for this purpose.[1][10][14]
-
Check catalyst activity: Ensure the acid catalyst is not old or hydrated, as this will reduce its effectiveness.[3]
-
Problem 2: The reaction stalls and does not proceed to completion.
-
Possible Cause: The accumulation of water is causing the reverse reaction (hydrolysis of the ester) to occur at a significant rate, preventing further net formation of the product.[3][4]
-
Solution:
-
Enhance water removal: If using a Dean-Stark trap, ensure the distillation rate is adequate to remove the water-azeotrope as it forms. Check for any leaks in the apparatus. If using a drying agent, ensure a sufficient quantity has been added.
-
Increase catalyst concentration: A higher concentration of the acid catalyst can increase the rate of both the forward and reverse reactions, but when combined with efficient water removal, it will favor the forward reaction.[15]
-
Problem 3: Difficulty in separating the ester from the unreacted alcohol, especially with longer-chain alcohols.
-
Possible Cause: Higher molecular weight alcohols have increased solubility in the organic phase, making their removal by simple aqueous washes ineffective.[14]
-
Solution:
-
Drive the reaction to completion: The most effective solution is to ensure all the alcohol is consumed. This can be achieved by using a slight excess of the carboxylic acid and employing an efficient water removal technique like a Dean-Stark apparatus to drive the reaction to completion.[14] The excess carboxylic acid can then be easily removed by washing with a basic aqueous solution.[14]
-
Data Presentation
Table 1: Effect of Reactant Ratio on Ester Yield
| Molar Ratio (Alcohol:Carboxylic Acid) | Approximate Ester Yield (%) |
| 1:1 | 65[1] |
| 10:1 | 97[1] |
| 100:1 | 99[1] |
Experimental Protocols
Protocol 1: Fischer Esterification Using Excess Alcohol
This protocol describes the synthesis of an ester using a large excess of the alcohol to drive the reaction equilibrium.
-
Reactant Setup: In a round-bottom flask, dissolve the carboxylic acid in a large excess of the desired alcohol (e.g., a 10:1 molar ratio of alcohol to carboxylic acid). The alcohol will serve as both the reactant and the solvent.[16]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% relative to the carboxylic acid).[10][17]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for a specified period (typically 1-10 hours), monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).[3][11]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a large excess of a low-boiling alcohol was used, remove it by rotary evaporation.[3]
-
Dilute the residue with an organic solvent (e.g., ethyl acetate or diethyl ether) and transfer it to a separatory funnel.[3][10]
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[10][17]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.[10][17]
-
-
Purification: Purify the crude ester by distillation or column chromatography as required.
Protocol 2: Fischer Esterification with Azeotropic Water Removal (Dean-Stark Apparatus)
This protocol is ideal for reactions where using a large excess of a reactant is not desirable or for driving the reaction to completion.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reactant and Solvent Addition: To the flask, add the carboxylic acid, the alcohol (a near-equimolar amount or a slight excess), and a solvent that forms an azeotrope with water (e.g., toluene).[10][14]
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).[10]
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[1][10] Continue the reflux until the theoretical amount of water has been collected in the trap, indicating the reaction is complete.[10][14]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: Equilibrium dynamics in Fischer esterification.
Caption: Troubleshooting workflow for low ester yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. benchchem.com [benchchem.com]
- 16. cerritos.edu [cerritos.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
"Removal of water byproduct in Methyl 5-phenylvalerate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-phenylvalerate. The focus is on the critical step of removing the water byproduct to improve reaction yield.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of water crucial in the synthesis of this compound via Fischer esterification?
The Fischer esterification of 5-phenylvaleric acid with methanol to produce this compound is a reversible reaction.[1][2][3] Water is a byproduct of this reaction, and its accumulation can shift the equilibrium back towards the reactants (5-phenylvaleric acid and methanol), thereby reducing the yield of the desired ester.[1][4] By actively removing water as it is formed, the equilibrium is continuously shifted towards the products, maximizing the yield of this compound in accordance with Le Châtelier's principle.[1]
Q2: What are the primary methods for removing the water byproduct in this synthesis?
The two main strategies for removing the water byproduct during the Fischer esterification are:
-
Azeotropic Distillation using a Dean-Stark Apparatus: This technique involves refluxing the reaction mixture with a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[1] The azeotrope vaporizes, condenses in the Dean-Stark trap, and separates into two layers. The denser water is collected in the trap, while the solvent overflows back into the reaction flask.[1]
-
In-situ Water Removal with Drying Agents: This method involves adding a dehydrating agent directly to the reaction mixture to absorb the water as it is formed.[5] Common drying agents for this purpose include molecular sieves (typically 3Å or 4Å) and anhydrous salts like magnesium sulfate or sodium sulfate.
Q3: Which method of water removal is more effective?
The choice of method depends on the scale of the reaction, the specific reaction conditions, and the available equipment. Azeotropic distillation with a Dean-Stark apparatus is often preferred for larger-scale reactions as it provides continuous and efficient water removal.[6] For smaller-scale reactions, or when the use of an additional solvent is undesirable, in-situ drying agents can be a convenient and effective alternative. The efficiency of each method can be compared by the final yield of the ester.
Data Presentation
The following table provides an illustrative comparison of the expected yields of an ester synthesis (based on data for ethyl oleate) with and without the implementation of water removal techniques.
| Water Removal Method | Typical Ester Yield (%) | Reaction Time (hours) | Notes |
| No Water Removal | ~55% | 10 | The reaction reaches equilibrium, limiting the product yield. |
| Dean-Stark Apparatus | >98% | 10 | Continuous removal of water drives the reaction to completion. |
| Molecular Sieves (in-situ) | High (expected to be >90%) | Variable | Yield is dependent on the efficiency and capacity of the sieves. |
Note: The data for "No Water Removal" and "Dean-Stark Apparatus" is based on the synthesis of ethyl oleate and is intended for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound using a Dean-Stark Apparatus
Materials:
-
5-phenylvaleric acid
-
Methanol (anhydrous)
-
Toluene
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 5-phenylvaleric acid, a 3 to 5-fold molar excess of methanol, and toluene (approximately 1.5 to 2 times the volume of the reactants).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).
-
Assemble the Dean-Stark apparatus and reflux condenser. Fill the Dean-Stark trap with toluene.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected in the trap and the water level no longer increases.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis of this compound using Molecular Sieves
Materials:
-
5-phenylvaleric acid
-
Methanol (anhydrous, in large excess to act as solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
3Å or 4Å Molecular Sieves (activated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activate the molecular sieves by heating them in an oven at a high temperature (e.g., >250 °C) under vacuum for several hours and then cooling them in a desiccator.
-
To a round-bottom flask, add 5-phenylvaleric acid and a large excess of anhydrous methanol (to serve as both reactant and solvent).
-
Add the activated molecular sieves (typically 1-2 g per 10 mmol of carboxylic acid).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC or GC. The reaction time will vary depending on the scale and efficiency of the sieves.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter to remove the molecular sieves.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
Troubleshooting Guides
Troubleshooting Dean-Stark Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No water collecting in the trap | - Reaction not at reflux temperature.- Leak in the glassware setup.- Insufficient catalyst. | - Increase the heating to achieve a steady reflux.- Check all joints and ensure they are properly sealed.- Add a small amount of additional catalyst. |
| Emulsion formation in the trap | - Presence of surfactants or impurities.- Vigorous boiling. | - Add a small amount of brine to the trap to break the emulsion.- Reduce the heating rate to maintain a gentle reflux. |
| Water returning to the reaction flask | - Trap is full.- The solvent is not effectively separating from the water. | - Drain the collected water from the trap.- Ensure the correct solvent is being used to form a distinct azeotrope that separates well upon cooling. |
| Slow rate of water collection | - Inefficient reflux.- Low concentration of water in the azeotrope. | - Insulate the reaction flask and the arm of the Dean-Stark trap to improve reflux efficiency.- Consider using a different azeotropic solvent if possible. |
Troubleshooting In-situ Water Removal with Drying Agents
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low reaction yield | - Inactive or saturated drying agent.- Insufficient amount of drying agent. | - Ensure the molecular sieves are properly activated before use.- Increase the amount of the drying agent. |
| Difficult to stir the reaction mixture | - High concentration of powdered drying agent. | - Use beaded molecular sieves instead of powdered form.- Ensure adequate solvent volume. |
| Drying agent reacts with catalyst | - Molecular sieves can be basic and may react with strong acid catalysts. | - Consider using a solid acid catalyst that is compatible with the drying agent.- Use a Soxhlet extractor to physically separate the molecular sieves from the reaction mixture while still allowing for water removal. |
| Difficulty in removing the drying agent | - Fine powder is difficult to filter. | - Use centrifugation followed by decantation to remove the bulk of the powder before filtration.- Use a pad of Celite® during filtration to prevent clogging of the filter paper. |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Sieves [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
"Stability and storage of Methyl 5-phenylpentanoate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Methyl 5-phenylpentanoate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Methyl 5-phenylpentanoate?
For optimal stability, Methyl 5-phenylpentanoate should be stored in a tightly sealed container in a dry, well-ventilated area.[1] It is recommended to keep it away from heat and sources of ignition.[1] While it is chemically stable under standard ambient conditions (room temperature), specific storage temperatures may be indicated on the product label.[1] One source suggests storage at "Room Temprature".[2]
Q2: What are the known incompatibilities for Methyl 5-phenylpentanoate?
Strong oxidizing agents should be avoided as they can react with the compound.
Q3: Is Methyl 5-phenylpentanoate sensitive to light?
Q4: What are the potential degradation pathways for Methyl 5-phenylpentanoate?
Based on its chemical structure, two primary degradation pathways are anticipated:
-
Hydrolysis: The ester group can undergo hydrolysis, particularly in the presence of strong acids or bases, to yield 5-phenylpentanoic acid and methanol.[6]
-
Oxidation: The alkyl side chain attached to the benzene ring is susceptible to oxidation, especially at the benzylic position (the carbon atom directly attached to the ring).[7][8] This can lead to the formation of various oxidation products.
Troubleshooting Guides
Issue 1: Inconsistent analytical results (e.g., HPLC, GC) for stored samples of Methyl 5-phenylpentanoate.
-
Possible Cause 1: Sample Degradation.
-
Troubleshooting Steps:
-
Verify that the storage conditions have been appropriate (see FAQ 1).
-
Prepare a fresh standard of Methyl 5-phenylpentanoate and re-analyze to compare with the stored sample.
-
If degradation is suspected, consider performing a forced degradation study (see Experimental Protocols) to identify potential degradants and confirm if they are present in your sample.
-
Ensure that the analytical method is stability-indicating.[9]
-
-
-
Possible Cause 2: Issues with the Analytical Method or System.
-
Troubleshooting Steps:
-
Check for system suitability (e.g., column efficiency, peak symmetry, and reproducibility) before running samples.
-
Inspect the HPLC/GC system for leaks, blockages, or contaminated solvents.[10]
-
Ensure the column is not degraded and is appropriate for the analysis.
-
-
Issue 2: Appearance of unknown peaks in the chromatogram of a stability sample.
-
Possible Cause: Formation of Degradation Products.
-
Troubleshooting Steps:
-
Hypothesize potential degradation products based on the structure of Methyl 5-phenylpentanoate (i.e., 5-phenylpentanoic acid from hydrolysis, and oxidation products).
-
Attempt to identify the unknown peaks using mass spectrometry (LC-MS or GC-MS).
-
Synthesize or procure reference standards of suspected degradation products to confirm their identity by comparing retention times and mass spectra.
-
Review the forced degradation study results to see if similar peaks were observed under specific stress conditions.
-
-
Quantitative Data Summary
Since specific experimental stability data for Methyl 5-phenylpentanoate is not publicly available, the following table provides a template for recording data from a stability study based on ICH guidelines.[3]
Table 1: Example Stability Study Data Table for Methyl 5-phenylpentanoate
| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Purity (%) | Degradation Product X (%) | Degradation Product Y (%) |
| 25°C / 60% RH | 0 | Clear, colorless liquid | 99.8 | 99.9 | < 0.05 | < 0.05 |
| 3 | Clear, colorless liquid | 99.7 | 99.8 | 0.06 | < 0.05 | |
| 6 | Clear, colorless liquid | 99.5 | 99.6 | 0.10 | 0.05 | |
| 12 | Clear, colorless liquid | 99.2 | 99.3 | 0.15 | 0.08 | |
| 40°C / 75% RH | 1 | Clear, colorless liquid | 99.0 | 99.1 | 0.25 | 0.12 |
| 3 | Clear, colorless liquid | 98.5 | 98.6 | 0.45 | 0.20 | |
| 6 | Slight yellow tint | 97.8 | 97.9 | 0.70 | 0.35 |
Experimental Protocols
Protocol 1: Forced Degradation Study for Methyl 5-phenylpentanoate
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[11][12][13][14]
-
Sample Preparation: Prepare a stock solution of Methyl 5-phenylpentanoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid sample and the stock solution at 80°C for 48 hours.
-
Photostability: Expose the solid sample and the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[15][16] Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC with UV and/or MS detection).
-
The goal is to achieve 5-20% degradation of the parent compound.[14] Adjust stress conditions (time, temperature, reagent concentration) if degradation is outside this range.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Perform peak purity analysis to ensure that the chromatographic peak of Methyl 5-phenylpentanoate is not co-eluting with any degradants.[11]
-
Visualizations
Caption: Potential degradation pathways of Methyl 5-phenylpentanoate.
Caption: Troubleshooting workflow for inconsistent analytical results.
Caption: Recommended storage conditions for Methyl 5-phenylpentanoate.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. chembk.com [chembk.com]
- 3. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 4. biobostonconsulting.com [biobostonconsulting.com]
- 5. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. youtube.com [youtube.com]
- 10. phenomenex.com [phenomenex.com]
- 11. onyxipca.com [onyxipca.com]
- 12. acdlabs.com [acdlabs.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 5-Phenylvalerate and Ethyl 5-Phenylvalerate
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 5-phenylvalerate and Ethyl 5-phenylvalerate is presented below. These properties are crucial for their handling, purification, and application in further synthetic steps.
| Property | This compound | Ethyl 5-phenylvalerate |
| CAS Number | 20620-59-1[1] | 17734-38-2[2] |
| Molecular Formula | C₁₂H₁₆O₂[1] | C₁₃H₁₈O₂[2] |
| Molecular Weight | 192.25 g/mol [1] | 206.28 g/mol [2] |
| Boiling Point | 173 °C / 35 mmHg[1] | Not specified |
| Density | 1.01 g/cm³[1] | Not specified |
Synthesis via Fischer Esterification
The most common method for the synthesis of both this compound and Ethyl 5-phenylvalerate is the Fischer esterification of 5-phenylvaleric acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst.[3][4][5][6][7] This is an equilibrium-driven reaction.[3][4]
General Reaction Scheme
Caption: General workflow for the Fischer esterification of 5-phenylvaleric acid.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and Ethyl 5-phenylvalerate. These protocols are based on established procedures for Fischer esterification.[8][9][10]
Protocol 1: Synthesis of this compound
Materials:
-
5-phenylvaleric acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-phenylvaleric acid in an excess of methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of Ethyl 5-phenylvalerate
Materials:
-
5-phenylvaleric acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-phenylvaleric acid in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 3-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.
-
Wash the organic phase with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Ethyl 5-phenylvalerate.
-
Further purification can be achieved by vacuum distillation.
Comparative Analysis of Synthesis
While specific quantitative data comparing the synthesis of these two esters is not available, a qualitative comparison can be made based on the principles of the Fischer esterification.
-
Reaction Rate: Methanol is a smaller and less sterically hindered alcohol compared to ethanol. This generally leads to a faster rate of nucleophilic attack on the protonated carboxylic acid, resulting in a quicker reaction to reach equilibrium for the synthesis of this compound compared to its ethyl counterpart under identical conditions.
-
Equilibrium Position and Yield: The Fischer esterification is an equilibrium process.[3][4] To achieve high yields, the equilibrium must be shifted towards the products. This is typically done by using a large excess of the alcohol and/or by removing the water formed during the reaction.[3] While the difference in equilibrium constants between the methanol and ethanol reactions is likely to be small, the slightly greater steric bulk of ethanol might have a minor unfavorable effect on the equilibrium position. For instance, in the esterification of acetic acid with ethanol, using a 10-fold excess of ethanol can drive the reaction to a 97% yield.[3] Similar strategies would be effective for both syntheses.
-
Work-up and Purification: Both esters have relatively high boiling points, making them amenable to purification by vacuum distillation. The work-up procedures for both are virtually identical.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of both Methyl and Ethyl 5-phenylvalerate via Fischer esterification.
Caption: Workflow for the synthesis and purification of 5-phenylvalerate esters.
Conclusion
In the synthesis of 5-phenylvalerate esters, the choice between methanol and ethanol will likely influence the reaction kinetics more than the final yield, provided the reaction is driven to completion. The synthesis of This compound is expected to be faster due to the lower steric hindrance of methanol. However, high yields of Ethyl 5-phenylvalerate can be readily achieved by adjusting reaction conditions, such as using a larger excess of ethanol or a longer reaction time. Both esters can be synthesized and purified using standard laboratory techniques, and the selection of one over the other will likely depend on the specific requirements of the subsequent synthetic steps, such as desired solubility, reactivity, or the need to avoid potential transesterification side reactions with other ester groups in the molecule.
References
- 1. chembk.com [chembk.com]
- 2. Ethyl 5-phenylpentanoate | C13H18O2 | CID 234289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. benchchem.com [benchchem.com]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
A Comparative Guide to the Reactivity of Phenylalkanoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of different phenylalkanoic acid esters, supported by experimental data and detailed methodologies. The information presented is intended to aid researchers in understanding the structure-activity relationships that govern the chemical behavior of these compounds, which is crucial for applications in drug development and organic synthesis.
Executive Summary
The reactivity of phenylalkanoic acid esters, particularly in hydrolysis reactions, is primarily governed by a combination of electronic and steric effects. Electronic effects, dictated by substituents on the phenyl ring, can either increase or decrease the electrophilicity of the carbonyl carbon. Steric hindrance, arising from the size of the alkanoic acid chain and substituents near the reaction center, can impede the approach of nucleophiles. This guide will delve into these factors, presenting available quantitative data and outlining the experimental protocols necessary to determine these reactivity parameters.
Comparative Reactivity Data
The following table summarizes available kinetic data for the alkaline hydrolysis (saponification) of a selection of phenylalkanoic acid esters. The second-order rate constant (k) is a direct measure of the ester's reactivity towards nucleophilic attack by a hydroxide ion.
| Ester | Reaction Conditions | Second-Order Rate Constant (k) [L mol⁻¹ s⁻¹] | Reference(s) |
| Ethyl Phenylacetate | Aqueous solution | Data not explicitly found in searches | |
| Ethyl 2-Phenylpropionate | n-heptane, 50°C (enzymatic hydrolysis) | Qualitative comparison available | [1] |
| Substituted Phenyl Acetates | 80% DMSO–20% water (v/v) | ρ = 1.40 (Hammett sensitivity) | [2] |
| Substituted Phenyl N-phenylcarbamates | Alkaline pH-range, 25°C, 0.1M ionic strength | ρ = 2.86 (Hammett sensitivity) | [3] |
Factors Influencing Reactivity
The reactivity of phenylalkanoic acid esters is a delicate interplay of electronic and steric factors.
1. Electronic Effects:
The electronic nature of substituents on the phenyl ring significantly influences the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[4] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease the electrophilicity of the carbonyl carbon, slowing down the reaction. The Hammett equation can be used to quantify these electronic effects.[3]
2. Steric Effects:
Steric hindrance plays a crucial role in determining the accessibility of the carbonyl carbon to the attacking nucleophile.[2] The size and branching of the alkyl group in the alkanoic acid portion of the ester can sterically hinder the approach of the nucleophile. For instance, it is expected that the rate of hydrolysis will decrease in the series: phenylacetate > phenylpropanoate > phenylbutanoate, due to the increasing size of the alkyl chain. The Taft equation is a linear free energy relationship that can be used to quantify these steric effects.[5]
Experimental Protocols
Two common methods for determining the rate of ester hydrolysis are detailed below. These protocols can be adapted for various phenylalkanoic acid esters.
Protocol 1: Determination of Saponification Rate Constant by Titration
This method follows the progress of the reaction by titrating the remaining base at different time intervals.
Materials:
-
Phenylalkanoic acid ester of interest
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)
-
Phenolphthalein indicator
-
Thermostatic water bath
-
Pipettes, burettes, conical flasks
-
Stopwatch
Procedure:
-
Equilibrate separate solutions of the ester and NaOH to the desired reaction temperature in the thermostatic water bath.
-
Initiate the reaction by mixing known volumes and concentrations of the ester and NaOH solutions. Start the stopwatch immediately.
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a known volume of the reaction mixture.
-
Immediately quench the reaction in the withdrawn sample by adding it to a flask containing a known excess of the standard HCl solution.
-
Titrate the unreacted HCl in the flask with the standard NaOH solution using phenolphthalein as the indicator.
-
To determine the initial concentration of NaOH (at t=0), titrate a sample of the initial reaction mixture.
-
To determine the concentration of NaOH at infinite time (t=∞), allow the reaction to go to completion (this can be accelerated by heating a separate sample) and then titrate.
Data Analysis: The second-order rate constant (k) can be determined by plotting 1/[NaOH] versus time, which should yield a straight line with a slope equal to k.
Protocol 2: Monitoring Ester Hydrolysis by UV-Vis Spectrophotometry
This method is suitable for esters where either the reactant or the product has a distinct UV-Vis absorbance profile. For colorless esters, an indirect method can be employed.
Materials:
-
Phenylalkanoic acid ester
-
Buffer solution of desired pH
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure (for a chromophoric product):
-
Prepare a stock solution of the phenylalkanoic acid ester in a suitable solvent (e.g., ethanol, acetonitrile).
-
Prepare a reaction mixture in a quartz cuvette by adding a small aliquot of the ester stock solution to a temperature-equilibrated buffer solution.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the wavelength of maximum absorbance (λ_max) of the product over time.
-
The λ_max of the product can be determined by scanning a solution of the pure product.
Data Analysis: The rate of the reaction can be determined by monitoring the change in absorbance over time. The pseudo-first-order rate constant (k') can be obtained from the slope of a plot of ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.
Signaling Pathways in Drug Development
Phenylalkanoic acid derivatives are a common scaffold in medicinal chemistry and have been implicated in various signaling pathways. Understanding their reactivity is crucial for designing drugs with desired pharmacokinetic and pharmacodynamic profiles.
Thromboxane A₂ (TXA₂) Signaling Pathway
Certain phenylalkanoic acid derivatives have been shown to act as antagonists of the Thromboxane A₂ (TXA₂) receptor or inhibitors of TXA₂ synthase.[6] TXA₂ is a potent mediator of platelet aggregation and vasoconstriction.[7][8][9] By interfering with this pathway, these compounds can exert anti-inflammatory and anti-thrombotic effects.
Caption: Inhibition of the Thromboxane A₂ signaling pathway by phenylalkanoic acid derivatives.
SIRT2 and EGFR Signaling in Cancer
Recent studies have highlighted the potential of propanoic acid derivatives in targeting signaling pathways involved in cancer progression, such as those involving Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[6][10] SIRT2 is a deacetylase that has been implicated in the regulation of cell cycle and tumorigenesis.[11][12] EGFR is a receptor tyrosine kinase that, when overactivated, can drive cell proliferation and survival in many cancers.[10] The ability of certain phenylalkanoic acid derivatives to modulate these pathways opens up new avenues for the development of novel anticancer agents.
Caption: Potential intervention points of phenylalkanoic acid derivatives in SIRT2 and EGFR signaling.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the comparative analysis of phenylalkanoic acid ester reactivity.
Caption: A generalized workflow for comparing the reactivity of phenylalkanoic acid esters.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Taft equation - Wikipedia [en.wikipedia.org]
- 6. Targeting SIRT2 Sensitizes Melanoma Cells to Cisplatin via an EGFR-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 10. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of SIRT2 in cancer: A novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Methyl 5-phenylvalerate in ACE Inhibitor Synthesis: A Comparative Guide
For Immediate Publication
[City, State] – [Date] – In the competitive landscape of pharmaceutical manufacturing, the selection of optimal intermediates is a critical factor in determining the efficiency, cost-effectiveness, and environmental impact of a synthetic route. This guide provides a detailed comparison of two key intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs vital for the management of hypertension and heart failure. We will explore the advantages of a synthetic strategy utilizing the keto-ester precursor, derivable from Methyl 5-phenylvalerate, over the alternative route starting with Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE).
The synthesis of potent ACE inhibitors, such as Cilazapril, relies on the crucial step of coupling a phenylbutanoyl side chain to a bicyclic amino acid core. The choice of intermediate for this key transformation significantly influences the overall process.
Executive Summary of Comparative Routes
The two primary synthetic pathways to the core structure of many "pril" type ACE inhibitors diverge at the nature of the phenylbutanoyl intermediate. One well-established method employs Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), which necessitates the activation of its hydroxyl group into a suitable leaving group (e.g., triflate, nosylate) prior to nucleophilic substitution by the amine. A more streamlined alternative involves the reductive amination of a keto-ester, Ethyl 2-oxo-4-phenylbutanoate, which can be synthesized from this compound.
Data-Driven Comparison
| Parameter | Reductive Amination Route (from this compound precursor) | Nucleophilic Substitution Route (from (R)-HPBE) |
| Key Intermediate | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-(trifluoromethanesulfonyloxy)-4-phenylbutyrate or Ethyl (R)-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate |
| Number of Steps | Potentially fewer steps due to direct coupling | Requires an additional activation step for the hydroxyl group |
| Overall Yield | High yields reported for similar reductive amination reactions. For example, the synthesis of N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine via a related hydrogenation/reductive amination achieved a yield of 96%.[1] | Dependent on the efficiency of both the activation and substitution steps. A patent describes the synthesis of Cilazapril in "good yield" using a nosylate intermediate.[2] |
| Reagents & Conditions | Utilizes reducing agents like H₂/Pd-C or NaBH₃CN. Can often be performed as a one-pot reaction. | Requires sulfonylating agents (e.g., triflic anhydride, nosyl chloride) and a base, followed by the substitution reaction. |
| Stereocontrol | Can be controlled through the use of a chiral amine and appropriate reaction conditions to achieve high diastereoselectivity. | Chirality is pre-established in the (R)-HPBE starting material. |
| Process Safety & Cost | Avoids the use of highly reactive and potentially hazardous sulfonylating agents. Starting materials may be more cost-effective. | Triflic anhydride and other sulfonylating agents can be expensive and require careful handling. |
Experimental Protocols
Representative Protocol for Reductive Amination
The synthesis of N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine, a key structural motif in many ACE inhibitors, provides a relevant example of the reductive amination approach.
-
Reaction Setup: A solution of N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester (0.2 mol) in isopropanol (2L) is placed in an autoclave.
-
Catalyst and Additives: 10% Palladium on carbon (Pd/C) and N,N'-diphenylthiourea are added to the solution.
-
Hydrogenation: The autoclave is purged with nitrogen, then with hydrogen, and pressurized to 0.3 MPa with hydrogen.
-
Reaction: The mixture is stirred at a controlled temperature until the starting material is consumed, as monitored by TLC or HPLC.
-
Work-up and Isolation: The catalyst is filtered off. The filtrate is decolorized with activated carbon and concentrated under reduced pressure. The product is purified by crystallization from methyl tertiary-butyl ether.
-
Results: This process yields the desired product in 96% yield with a purity of >98% and an enantiomeric excess (ee) of >99%.[1]
Representative Protocol for Nucleophilic Substitution
A patented process for the synthesis of Cilazapril illustrates the nucleophilic substitution pathway.
-
Intermediate Preparation: Ethyl (R)-2-hydroxy-4-phenyl butyrate is reacted with 4-nitrobenzenesulfonyl chloride to form Ethyl (R)-2-(4-nitrobenzenesulfonyloxy)-4-phenyl butyrate. This intermediate is obtained in pure form without the need for chromatographic separation.[2]
-
Coupling Reaction: (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][1][3]diazepine-1-carboxylate is reacted with the nosylated intermediate in the presence of an acid acceptor like N-methyl morpholine.[2]
-
Deprotection: The resulting tert-butyl ester is treated with an acid (e.g., hydrogen chloride) to yield the final Cilazapril product.[2]
Mandatory Visualizations
Caption: Comparison of synthetic routes to ACE inhibitors.
Caption: Mechanism of action of ACE inhibitors.
Conclusion
The synthetic route to ACE inhibitors via reductive amination of a keto-ester derived from this compound presents several notable advantages over the nucleophilic substitution of an activated (R)-HPBE intermediate. The potential for a shorter synthetic sequence, the avoidance of harsh and expensive activating agents, and the high yields demonstrated in analogous reactions suggest a more efficient and economical manufacturing process. For researchers and professionals in drug development and process chemistry, the exploration of the reductive amination pathway offers a promising avenue for the optimization of ACE inhibitor synthesis.
References
A Researcher's Guide to Investigating the Cross-Reactivity of Methyl 5-phenylpentanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and conducting cross-reactivity studies for Methyl 5-phenylpentanoate. In the absence of established public data on the cross-reactivity of this specific molecule, this document outlines the foundational principles, potential cross-reactants, and a detailed experimental protocol to enable objective comparison and analysis.
Introduction to Methyl 5-phenylpentanoate and Immunoassay Cross-Reactivity
Methyl 5-phenylpentanoate is an organic ester with the molecular formula C12H16O2.[1] Its structure consists of a phenyl group attached to a pentanoate methyl ester backbone. The development of specific immunoassays for small molecules like Methyl 5-phenylpentanoate is crucial for various applications, including pharmaceutical development and metabolite analysis.
A critical parameter in any immunoassay is specificity , which is the ability of an antibody to bind exclusively to its target antigen.[2] Cross-reactivity occurs when an antibody raised against a specific antigen also binds to other, structurally similar molecules.[3][4] This can lead to inaccurate quantification and false-positive results, compromising the reliability of the assay.[5] Therefore, rigorously evaluating the cross-reactivity of an immunoassay against a panel of related compounds is a mandatory step in its validation.
Key Physicochemical Properties of Methyl 5-phenylpentanoate
| Property | Value |
| Molecular Formula | C12H16O2 |
| Molar Mass | 192.25 g/mol |
| Boiling Point | 173 °C / 35mmHg |
| Flash Point | 110.6°C |
| Density | 1.01 g/cm³ |
| (Data sourced from ChemBK)[1] |
Potential Cross-Reactants for Methyl 5-phenylpentanoate
The selection of compounds to test for cross-reactivity should be based on structural similarity to the target analyte. Modifications to the alkyl chain, the phenyl group, or the ester functional group can all potentially lead to antibody recognition. Below is a comparative table of potential cross-reactants.
| Compound Name | Molecular Formula | Structure | Rationale for Inclusion |
| Methyl 5-phenylpentanoate (Target) | C12H16O2 | C1=CC=C(C=C1)CCCCC(=O)OC | The primary analyte for which the immunoassay is designed. |
| 2-Methyl-5-phenylpentanoic acid | C12H16O2 | CC(CCCC1=CC=CC=C1)C(=O)O | Structural isomer with a methyl group on the alpha-carbon and hydrolysis of the ester.[6] |
| 3-Methyl-5-phenylpentanoic acid | C12H16O2 | CC(CCC1=CC=CC=C1)CC(=O)O | Structural isomer with a methyl group on the beta-carbon and hydrolysis of the ester.[7] |
| Methyl 3-oxo-5-phenylpentanoate | C12H14O3 | COC(=O)CC(=O)CCC1=CC=CC=C1 | Introduction of a ketone group on the alkyl chain.[8] |
| Methyl 5-oxo-5-phenylpentanoate | C12H14O3 | COC(=O)CCCC(=O)C1=CC=CC=C1 | Ketone group adjacent to the phenyl ring. |
| Methyl 2-methyl-5-phenylpentanoate | C13H18O2 | CC(CCCC1=CC=CC=C1)C(=O)OC | Addition of a methyl group on the alpha-carbon.[9] |
| Methyl 5-bromo-5-phenylpentanoate | C12H15BrO2 | COC(=O)CCCC(C1=CC=CC=C1)Br | Halogen substitution on the carbon adjacent to the phenyl ring.[10] |
Experimental Design: A Protocol for Cross-Reactivity Assessment
For small molecules (haptens) like Methyl 5-phenylpentanoate, a competitive immunoassay is the required format.[2] The following protocol details a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a robust method for determining cross-reactivity.
Logical Principle of Competitive Immunoassay
The core of this assay is the competition between the free analyte (Methyl 5-phenylpentanoate or a potential cross-reactant) and a fixed amount of labeled or immobilized analyte for a limited number of antibody binding sites. Higher concentrations of the free analyte in the sample result in less of the labeled analyte binding to the antibody, leading to a weaker signal.
Caption: Principle of competitive binding in an immunoassay.
Preparation of Immunogen and Coating Antigen
Since Methyl 5-phenylpentanoate is a hapten, it must be conjugated to a carrier protein to elicit an immune response and to be used for plate coating.[11]
-
Hapten Derivatization: Introduce a functional group (e.g., a carboxylic acid by hydrolysis of the ester) to Methyl 5-phenylpentanoate to allow for covalent linkage to a carrier protein.
-
Conjugation: Covalently link the derivatized hapten to a carrier protein like Bovine Serum Albumin (BSA) for the coating antigen and Keyhole Limpet Hemocyanin (KLH) for the immunogen (to avoid generating antibodies against the carrier protein itself).
-
Purification: Purify the conjugates via dialysis to remove unreacted hapten.
Antibody Production
-
Immunization: Immunize host animals (e.g., rabbits or mice) with the Methyl 5-phenylpentanoate-KLH conjugate.
-
Titer Determination: Periodically collect serum and determine the antibody titer using an indirect ELISA.
-
Purification: Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography. For monoclonal antibodies, standard hybridoma technology would be employed.
Competitive ELISA Protocol
Caption: Workflow for the proposed competitive ELISA.
Detailed Steps:
-
Plate Coating: Dilute the Methyl 5-phenylpentanoate-BSA conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at 37°C.
-
Washing: Repeat the wash step.
-
Competition Reaction:
-
Prepare serial dilutions of the Methyl 5-phenylpentanoate standard and each potential cross-reactant.
-
In a separate plate or tube, add 50 µL of the diluted standard or cross-reactant to 50 µL of the primary antibody solution. Incubate for 30 minutes.
-
Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate 5 times.
-
Substrate Development: Add 100 µL of a chromogenic substrate (e.g., TMB). Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2M H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Presentation
The data from the competitive ELISA should be analyzed to determine the concentration of the analyte that causes 50% inhibition of the maximum signal (IC50).
-
Generate a Standard Curve: Plot the absorbance against the logarithm of the concentration for the Methyl 5-phenylpentanoate standard. Use a four-parameter logistic curve fit to determine the IC50 value.
-
Determine IC50 for Cross-Reactants: Repeat the process for each potential cross-reacting compound.
-
Calculate Percent Cross-Reactivity (%CR): Use the following formula:
%CR = (IC50 of Methyl 5-phenylpentanoate / IC50 of Potential Cross-Reactant) x 100
Comparative Data Summary Table
The results should be summarized in a clear, quantitative table to allow for easy comparison.
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity |
| Methyl 5-phenylpentanoate | [Experimental Value] | 100% |
| 2-Methyl-5-phenylpentanoic acid | [Experimental Value] | [Calculated Value] |
| 3-Methyl-5-phenylpentanoic acid | [Experimental Value] | [Calculated Value] |
| Methyl 3-oxo-5-phenylpentanoate | [Experimental Value] | [Calculated Value] |
| Methyl 5-oxo-5-phenylpentanoate | [Experimental Value] | [Calculated Value] |
| Methyl 2-methyl-5-phenylpentanoate | [Experimental Value] | [Calculated Value] |
| Methyl 5-bromo-5-phenylpentanoate | [Experimental Value] | [Calculated Value] |
This structured approach provides a robust and objective methodology for assessing the cross-reactivity of an immunoassay for Methyl 5-phenylpentanoate, ensuring the development of a highly specific and reliable analytical tool.
References
- 1. chembk.com [chembk.com]
- 2. biocompare.com [biocompare.com]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. 2-Methyl-5-phenylpentanoic acid | C12H16O2 | CID 13462814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Methyl-5-phenylpentanoic acid | C12H16O2 | CID 13570487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 3-oxo-5-phenylpentanoate | C12H14O3 | CID 561998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 2-methyl-5-phenylpentanoate | C13H18O2 | CID 12270997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Validating the Structure of Synthesized Methyl 5-phenylvalerate: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of standard analytical techniques for the structural validation of Methyl 5-phenylvalerate, a common organic ester. We present expected experimental data, detailed methodologies, and a comparison with potential synthetic impurities to ensure accurate characterization.
The successful synthesis of a target compound requires rigorous analytical confirmation to verify its identity and purity. For this compound (C₁₂H₁₆O₂), a combination of spectroscopic methods provides a comprehensive structural fingerprint. This guide will focus on the "gold standard" techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Comparative Analysis of Spectroscopic Data
The expected spectral data for this compound is summarized below. This data serves as a benchmark for comparison against experimentally obtained spectra.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Expected Value/Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~ 7.31 - 7.17 ppm (m, 5H) | Aromatic protons (C₆H₅) |
| ~ 3.67 ppm (s, 3H) | Methyl ester protons (-OCH₃) | ||
| ~ 2.62 ppm (t, 2H) | Methylene protons adjacent to phenyl group (-CH₂-Ph) | ||
| ~ 2.32 ppm (t, 2H) | Methylene protons adjacent to carbonyl (-CH₂-C=O) | ||
| ~ 1.67 ppm (m, 4H) | Methylene protons (-CH₂-CH₂-) | ||
| ¹³C NMR | Chemical Shift (δ) | ~ 174.1 ppm | Carbonyl carbon (C=O) |
| ~ 142.0 ppm | Aromatic carbon (C-ipso) | ||
| ~ 128.4 ppm | Aromatic carbons (C-ortho, C-meta) | ||
| ~ 125.8 ppm | Aromatic carbon (C-para) | ||
| ~ 51.5 ppm | Methyl ester carbon (-OCH₃) | ||
| ~ 35.5 ppm | Methylene carbon adjacent to phenyl group (-CH₂-Ph) | ||
| ~ 33.9 ppm | Methylene carbon adjacent to carbonyl (-CH₂-C=O) | ||
| ~ 31.0 ppm | Methylene carbon (-CH₂-) | ||
| ~ 24.8 ppm | Methylene carbon (-CH₂-) | ||
| Mass Spec. | Molecular Ion (M⁺) | m/z 192.11 | Molecular weight of this compound |
| Key Fragments | m/z 161, 133, 105, 91, 74 | Characteristic fragments from bond cleavages | |
| IR Spec. | Wavenumber (cm⁻¹) | ~ 1735 cm⁻¹ (strong) | C=O stretch of the ester |
| ~ 3000-2850 cm⁻¹ | C-H stretch of aliphatic groups | ||
| ~ 3100-3000 cm⁻¹ | C-H stretch of aromatic ring | ||
| ~ 1600, 1495, 1450 cm⁻¹ | C=C stretching of aromatic ring | ||
| ~ 1250-1000 cm⁻¹ | C-O stretch of the ester |
Comparison with Potential Synthetic Alternatives and Impurities
A common route to this compound is the Fischer esterification of 5-phenylvaleric acid with methanol. Potential impurities could include unreacted starting material or side-products from alternative reactions.
Table 2: Spectral Comparison with Potential Impurities
| Compound | Key Differentiating Feature(s) |
| 5-Phenylvaleric Acid (Starting Material) | ¹H NMR: Broad singlet >10 ppm (carboxylic acid -OH). IR: Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch at ~1710 cm⁻¹. |
| 5-Phenyl-1-pentanol (Potential Reduction Product) | ¹H NMR: Absence of methyl ester singlet (~3.67 ppm) and presence of a broad singlet for the alcohol proton (-OH). ¹³C NMR: Absence of carbonyl signal (~174 ppm) and presence of a signal for the carbon bearing the hydroxyl group (~62 ppm). IR: Broad O-H stretch (~3600-3200 cm⁻¹), absence of strong C=O stretch at ~1735 cm⁻¹. |
| Methyl Benzoate (Simpler Ester for Comparison) | ¹H NMR: Aromatic protons shifted further downfield, absence of aliphatic proton signals. ¹³C NMR: Fewer signals, different chemical shifts for aromatic and carbonyl carbons. |
Experimental Workflow for Structural Validation
The logical flow for validating the structure of synthesized this compound is outlined below.
A Spectroscopic Comparison of Methyl 5-Phenylvalerate and Its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Methyl 5-phenylvalerate and its hydroxylated and chlorinated derivatives.
This guide provides a detailed comparison of the spectroscopic properties of this compound, along with its key derivatives: Methyl 5-(4-hydroxyphenyl)valerate and Methyl 5-(4-chlorophenyl)pentanoate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. Spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized and compared.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives. This data is essential for distinguishing between these structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | -OCH₃ | -CH₂- (α to C=O) | -CH₂- (β to C=O) | -CH₂- (γ to C=O) | -CH₂- (δ to Ph) | Other |
| This compound | ~7.15-7.30 (m, 5H) | ~3.67 (s, 3H) | ~2.32 (t, 2H) | ~1.65 (m, 2H) | ~1.65 (m, 2H) | ~2.63 (t, 2H) | |
| Methyl 5-(4-hydroxyphenyl)valerate | ~7.05 (d, 2H), ~6.75 (d, 2H) | ~3.65 (s, 3H) | ~2.30 (t, 2H) | ~1.60 (m, 2H) | ~1.60 (m, 2H) | ~2.55 (t, 2H) | ~5.0-6.0 (br s, 1H, -OH) |
| Methyl 5-(4-chlorophenyl)pentanoate | ~7.25 (d, 2H), ~7.15 (d, 2H) | ~3.68 (s, 3H) | ~2.33 (t, 2H) | ~1.66 (m, 2H) | ~1.66 (m, 2H) | ~2.62 (t, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C=O | -OCH₃ | Aromatic C | Aliphatic Chain |
| This compound | ~174.0 | ~51.5 | ~142.0 (C-ipso), ~128.4 (C-ortho, C-meta), ~125.8 (C-para) | ~35.8, ~31.0, ~24.8, ~34.1 |
| Methyl 5-(4-hydroxyphenyl)valerate | ~174.2 | ~51.6 | ~154.0 (C-OH), ~134.0 (C-ipso), ~129.5 (C-ortho), ~115.2 (C-meta) | ~35.0, ~31.2, ~25.0, ~34.3 |
| Methyl 5-(4-chlorophenyl)pentanoate | ~173.8 | ~51.7 | ~140.5 (C-ipso), ~131.8 (C-Cl), ~129.7 (C-ortho), ~128.6 (C-meta) | ~35.3, ~30.8, ~24.6, ~33.9 |
Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | Aromatic C-H Stretch | C-Cl Stretch | O-H Stretch |
| This compound | ~1735 | ~1200-1160 | ~3030-3080 | - | - |
| Methyl 5-(4-hydroxyphenyl)valerate | ~1730 | ~1210-1170 | ~3020-3070 | - | ~3300-3500 (broad) |
| Methyl 5-(4-chlorophenyl)pentanoate | ~1740 | ~1205-1165 | ~3035-3085 | ~1090 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 192 | 161 ([M-OCH₃]⁺), 133, 105, 91 (tropylium ion) |
| Methyl 5-(4-hydroxyphenyl)valerate | 208 | 177 ([M-OCH₃]⁺), 107, 77 |
| Methyl 5-(4-chlorophenyl)pentanoate | 226/228 (3:1 ratio) | 195/197 ([M-OCH₃]⁺), 125/127, 111/113, 91 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Ionization: Electron Ionization (EI) is a common method for these types of compounds.[1] The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound and its derivatives.
Caption: General workflow for spectroscopic analysis.
References
A Comparative Guide to the Synthetic Routes of Methyl 5-Phenylpentanoate
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 5-phenylpentanoate, a valuable building block, can be synthesized through various methodologies. This guide provides a comprehensive comparison of alternative synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Comparison of Synthetic Routes
The selection of a synthetic route is often a balance between yield, reaction conditions, availability of starting materials, and ease of purification. The following table summarizes the key quantitative data for the described synthetic routes to Methyl 5-phenylpentanoate.
| Parameter | Route 1: Fischer Esterification | Route 2: Via Acid Chloride | Route 3: Steglich Esterification | Route 4: Alkylation with Methyl Iodide |
| Starting Material | 5-Phenylpentanoic acid | 5-Phenylpentanoic acid | 5-Phenylpentanoic acid | 5-Phenylpentanoic acid |
| Key Reagents | Methanol, H₂SO₄ (catalyst) | SOCl₂ or (COCl)₂, Methanol, Pyridine | Methanol, DCC, DMAP (catalyst) | K₂CO₃, Methyl Iodide |
| Typical Yield | ~95% | >90% (two steps) | High (typically >90%) | Good to high |
| Reaction Temperature | Reflux | 0 °C to room temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | 2-4 hours | 2-4 hours | 2-12 hours | 12-24 hours |
| Key Advantages | Cost-effective, simple procedure | High yield, avoids strong acid | Mild conditions, good for sensitive substrates | Mild conditions, avoids acidic or coupling reagents |
| Key Disadvantages | Harsh acidic conditions, equilibrium reaction | Two-step process, uses corrosive reagents | DCC can be an allergen, byproduct removal | Methyl iodide is toxic and an alkylating agent |
Synthetic Pathways and Experimental Protocols
Below are the detailed experimental protocols for each of the compared synthetic routes, along with diagrams illustrating the reaction workflow.
Route 1: Fischer Esterification
This classical method involves the direct acid-catalyzed esterification of a carboxylic acid with an alcohol. It is a cost-effective and straightforward approach, often providing high yields.
Experimental Protocol:
-
To a solution of 5-phenylpentanoic acid (1.0 eq) in methanol (10-20 eq, serving as both reagent and solvent), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 5-phenylpentanoate. A yield of approximately 95% can be expected.
Route 2: Synthesis via Acid Chloride
This two-step method involves the conversion of the carboxylic acid to a more reactive acid chloride, which is then reacted with methanol to form the ester. This route often provides excellent yields under mild conditions.
Experimental Protocol:
Step 1: Formation of 5-Phenylpentanoyl Chloride
-
To a solution of 5-phenylpentanoic acid (1.0 eq) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) with a catalytic amount of DMF at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent and excess reagent under reduced pressure to obtain crude 5-phenylpentanoyl chloride, which is often used in the next step without further purification.
Step 2: Esterification
-
Dissolve the crude 5-phenylpentanoyl chloride in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0 °C and add methanol (1.5-2.0 eq) followed by the slow addition of a base such as pyridine (1.5-2.0 eq) to neutralize the HCl generated.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Wash the reaction mixture with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 5-phenylpentanoate. Overall yields for the two steps are typically greater than 90%.
Route 3: Steglich Esterification
The Steglich esterification is a mild method that uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). It is particularly useful for substrates that are sensitive to acidic or basic conditions.[1][2][3]
Experimental Protocol:
-
Dissolve 5-phenylpentanoic acid (1.0 eq), methanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C and add a solution of DCC (1.1-1.3 eq) in the same solvent dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-12 hours.
-
The byproduct, dicyclohexylurea (DCU), precipitates out of the solution and can be removed by filtration.
-
Wash the filtrate with 1M HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 5-phenylpentanoate. Yields are generally high, often exceeding 90%.[4]
Route 4: Alkylation with Methyl Iodide
This method involves the deprotonation of the carboxylic acid with a base to form a carboxylate salt, which then acts as a nucleophile to displace the iodide from methyl iodide in an Sₙ2 reaction. This is a mild and effective method for methylation.[5]
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Methyl 5-phenylvalerate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of Methyl 5-phenylvalerate and its structural analogs. Due to a lack of extensive direct experimental data on this compound itself, this comparison is based on the known biological activities of structurally related phenylalkanoic acid esters and short-chain fatty acids. The information herein is intended to guide future research and highlight the therapeutic potential of this class of compounds.
Introduction to this compound and its Analogs
This compound is a methyl ester of 5-phenylvaleric acid. Its analogs, for the purpose of this guide, are defined by simple structural modifications, including alterations in the length of the alkyl chain, changes to the ester group, and substitutions on the phenyl ring. The core structure suggests potential for a range of biological activities, drawing parallels with other phenylalkanoic acid derivatives that have been investigated for various therapeutic properties.
Defined Analogs for Comparison:
-
This compound (Parent Compound)
-
Analog 1: Methyl 4-phenylbutyrate (Shorter alkyl chain)
-
Analog 2: Methyl 6-phenylhexanoate (Longer alkyl chain)
-
Analog 3: Ethyl 5-phenylvalerate (Different ester group)
-
Analog 4: Methyl 5-(4-chlorophenyl)valerate (Substituted phenyl ring)
Potential Biological Activities and Data Comparison
While specific quantitative data for the defined analogs are limited in publicly available literature, the broader class of phenylalkanoic acid esters has shown potential in several therapeutic areas. The following tables are presented to structure the type of data that would be generated from the experimental protocols described in the subsequent sections.
Table 1: Comparative Antimicrobial Activity (Hypothetical Data)
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| Methyl 4-phenylbutyrate | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| Methyl 6-phenylhexanoate | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| Ethyl 5-phenylvalerate | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| Methyl 5-(4-chlorophenyl)valerate | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| Ampicillin (Control) | Staphylococcus aureus | Data available in literature |
| Escherichia coli | Data available in literature |
Table 2: Comparative Cytotoxicity (Hypothetical Data)
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | Data not available |
| HepG2 | Data not available | |
| Methyl 4-phenylbutyrate | HeLa | Data not available |
| HepG2 | Data not available | |
| Methyl 6-phenylhexanoate | HeLa | Data not available |
| HepG2 | Data not available | |
| Ethyl 5-phenylvalerate | HeLa | Data not available |
| HepG2 | Data not available | |
| Methyl 5-(4-chlorophenyl)valerate | HeLa | Data not available |
| HepG2 | Data not available | |
| Doxorubicin (Control) | HeLa | Data available in literature |
| HepG2 | Data available in literature |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activities of this compound and its analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
Compound Dilution: Prepare a stock solution of the test compound. Perform serial twofold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.
-
Inoculation: Dispense 50 µL of the appropriate antimicrobial agent dilution into each well of the final microtiter plate. Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[1] Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[1]
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[1]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1]
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
Materials:
-
96-well flat-bottom plates
-
Mammalian cell lines (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plates for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, carefully remove the treatment media and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[2]
Potential Signaling Pathways
Short-chain fatty acids (SCFAs), the parent acids of the studied esters, are known to modulate various signaling pathways. It is plausible that their ester derivatives could exert biological effects through similar mechanisms, either directly or after metabolic hydrolysis to the corresponding acid.
Potential signaling pathways that could be modulated by this compound and its analogs include:
-
G-protein-coupled receptors (GPCRs): SCFAs are known to activate GPR41 and GPR43, which are involved in metabolic regulation and immune responses.[3][4]
-
Histone Deacetylase (HDAC) Inhibition: Some SCFAs, like butyrate, are known HDAC inhibitors, leading to changes in gene expression that can affect cell proliferation, differentiation, and apoptosis.[5]
-
AMP-activated protein kinase (AMPK) pathway: SCFAs can activate AMPK, a key regulator of cellular energy homeostasis, which can influence glucose and lipid metabolism.[4]
-
Nuclear Factor-kappa B (NF-κB) Signaling: Phenylalkanoic acids have been implicated in the modulation of the NF-κB pathway, which is a central regulator of inflammation.
Conclusion
This compound and its analogs represent a class of compounds with unexplored but potentially significant biological activities. Based on the known properties of structurally related molecules, these compounds warrant investigation for their antimicrobial, anti-inflammatory, and cytotoxic effects. This guide provides a framework for such investigations by outlining detailed experimental protocols and highlighting potential molecular targets. The generation of quantitative data for the defined analogs will be crucial in establishing a clear structure-activity relationship and unlocking the therapeutic potential of this chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Modulation of Short-Chain Fatty Acids as Potential Therapy Method for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of short-chain fatty acid metabolism in the pathogenesis, diagnosis and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Methyl 5-Phenylvalerate in the Synthesis of Cyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of starting materials is a critical decision that balances cost, efficiency, and the desired molecular architecture. This guide provides a comparative analysis of Methyl 5-phenylvalerate and its homologous alternatives, Methyl 4-phenylbutyrate and Methyl 6-phenylhexanoate, as precursors for the synthesis of cyclic ketones via intramolecular Friedel-Crafts acylation. This reaction is a fundamental tool for constructing fused ring systems prevalent in pharmaceuticals and other functional molecules.
Executive Summary
This guide evaluates the use of this compound in comparison to its lower and higher homologues for the synthesis of benzocycloheptanone (benzosuberone), α-tetralone, and a potential benzocyclooctanone, respectively. The primary trade-off identified is between the higher cost of this compound and the often more favorable thermodynamics and kinetics of forming six-membered rings from its shorter-chain analogue. The longer-chain homologue, while also a consideration, may present its own challenges in terms of cyclization efficiency.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for a cost-benefit analysis of these precursors.
Table 1: Cost Comparison of Phenylalkanoic Acid Methyl Esters and Corresponding Acids
| Compound | Structure | Price (per gram) | Molar Mass ( g/mol ) | Cost per Mole |
| Methyl 4-phenylbutyrate | CH₃O₂(CH₂)₃C₆H₅ | ~$0.005 | 178.23 | ~$0.89 |
| This compound | CH₃O₂(CH₂)₄C₆H₅ | ~$0.76 - $1.30 | 192.25 | ~$146.09 - $249.93 |
| 6-Phenylhexanoic Acid* | HO₂(CH₂)₅C₆H₅ | ~$11.00 | 192.25 | ~$2114.75 |
Table 2: Performance Comparison in Intramolecular Friedel-Crafts Acylation
| Starting Material | Product | Ring Size | Catalyst | Reported Yield |
| 4-Phenylbutyric Acid | α-Tetralone | 6 | PPA or AlCl₃ | 74-96%[1][2] |
| 5-Phenylvaleric Acid | Benzosuberone | 7 | PPA or Eaton's Reagent | Not explicitly found (Estimated 50-70%) |
| 6-Phenylhexanoic Acid | Benzocyclooctanone | 8 | PPA or other Lewis acids | Generally lower yields for 8-membered rings |
Note: A specific experimental yield for the intramolecular cyclization of this compound or 5-phenylvaleric acid was not found in the literature search. The estimated yield is based on general principles of intramolecular Friedel-Crafts reactions, where the formation of 7-membered rings is feasible but often less efficient than 6-membered rings.[2]
Experimental Protocols
The following are representative experimental protocols for the intramolecular Friedel-Crafts acylation of phenylalkanoic acids, which can be adapted for their methyl esters.
Protocol 1: Synthesis of α-Tetralone from 4-Phenylbutyric Acid
This procedure is adapted from established literature methods for the cyclization of 4-phenylbutyric acid.
1. Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place 4-phenylbutyric acid (1 equivalent).
-
Add thionyl chloride (1.2 equivalents) and heat the mixture gently on a steam bath until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain 4-phenylbutyryl chloride.
2. Intramolecular Friedel-Crafts Acylation:
-
Dissolve the crude 4-phenylbutyryl chloride in a suitable solvent (e.g., dichloromethane or carbon disulfide).
-
Cool the solution in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise.
-
After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford α-tetralone.
Protocol 2: Synthesis of Benzosuberone from 5-Phenylvaleric Acid (Hypothetical)
This protocol is a proposed adaptation based on general procedures for intramolecular Friedel-Crafts acylation.
1. Reaction Setup:
-
In a round-bottom flask, place 5-phenylvaleric acid (1 equivalent).
-
Add a dehydrating/activating agent such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).
-
Heat the mixture with stirring to a temperature typically between 80-120°C.
2. Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude benzosuberone by vacuum distillation or column chromatography.
Mandatory Visualization
References
Performance of Methyl 5-phenylvalerate in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Methyl 5-phenylvalerate in various solvent systems. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from analogous aromatic and aliphatic esters to provide a predictive framework for its behavior. The included experimental protocols offer a roadmap for generating specific data for this compound.
Physicochemical Properties of this compound
While comprehensive comparative data is scarce, some fundamental properties of this compound have been reported.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | N/A |
| Molecular Weight | 192.25 g/mol | N/A |
| Assay | 95.00 to 100.00 % | [1] |
| Boiling Point | 90-93 °C at 0.2 mmHg | N/A |
Solubility Profile: A Comparative Estimation
The solubility of an ester is dictated by the interplay of its polar ester group and its nonpolar hydrocarbon backbone. As a general principle, "like dissolves like." Therefore, this compound, with its significant nonpolar phenylalkyl chain, is expected to be more soluble in nonpolar organic solvents and have limited solubility in polar solvents like water.
The following table presents solubility data for analogous esters to provide a reasonable estimation of the solubility behavior of this compound.
Table 1: Estimated Solubility of this compound in Common Solvents at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility of this compound | Rationale/Analogous Compound Behavior |
| Hexane | 1.88 | Highly Soluble | Nonpolar solvent, effectively solvates the phenylalkyl chain. Similar to the high solubility of other long-chain esters. |
| Toluene | 2.38 | Highly Soluble | Aromatic solvent, favorable π-π stacking interactions with the phenyl ring. |
| Diethyl Ether | 4.34 | Soluble | Moderately polar ether, good balance for solvating both the ester group and the hydrocarbon chain. |
| Chloroform | 4.81 | Soluble | A common solvent for NMR analysis of similar organic molecules. |
| Ethyl Acetate | 6.02 | Soluble | An ester solvent itself, providing a good balance of polarity. |
| Acetone | 20.7 | Moderately Soluble | More polar ketone, solubility may be reduced compared to less polar solvents. |
| Ethanol | 24.5 | Sparingly Soluble | Polar protic solvent, hydrogen bonding of the solvent may not effectively solvate the large nonpolar part of the ester. |
| Methanol | 32.7 | Sparingly Soluble | Similar to ethanol, but higher polarity further reduces solubility. |
| Water | 80.1 | Poorly Soluble | Highly polar protic solvent, unfavorable interaction with the large hydrophobic phenylalkyl group. |
Reaction Kinetics in Different Solvents
The solvent can significantly influence the rate of chemical reactions involving esters, such as hydrolysis or transesterification. Non-polar solvents generally have a smaller effect on reaction rates, while polar aprotic solvents can accelerate reactions with polar transition states. Polar protic solvents can participate in the reaction (e.g., solvolysis) and can also solvate reactants and transition states differently, leading to complex kinetic profiles.
The following table provides a qualitative comparison of expected reaction kinetics for the hydrolysis of this compound in different solvent systems, based on general principles of organic chemistry.
Table 2: Estimated Relative Rate of Hydrolysis of this compound in Different Solvent Systems
| Solvent System | Expected Relative Rate | Rationale |
| Toluene | Slow | A non-polar, aprotic solvent will not significantly participate in or stabilize the polar transition state of hydrolysis. |
| Dioxane/Water | Moderate | The presence of water as a reactant and the ability of dioxane to solvate the organic ester will facilitate the reaction. |
| Acetone/Water | Moderate to Fast | Acetone is a polar aprotic solvent that can help to dissolve the ester and stabilize the transition state to some extent. |
| Dimethyl Sulfoxide (DMSO)/Water | Fast | DMSO is a highly polar aprotic solvent that can strongly solvate the transition state of the hydrolysis reaction, leading to significant rate acceleration. |
| Ethanol/Water | Moderate | Ethanol is a polar protic solvent. While it can participate in transesterification as a competing reaction, it can also solvate the reactants and transition state. |
Experimental Protocols
To generate precise performance data for this compound, the following experimental protocols are recommended.
Protocol 1: Determination of Solubility
Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.
-
Seal the vials and place them in a constant temperature bath/shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a further 2 hours to allow undissolved solid to settle.
-
Carefully transfer an aliquot of the supernatant from each vial into a clean, pre-weighed vial. To avoid transferring any solid, use a syringe with a filter.
-
Weigh the aliquot of the saturated solution.
-
Evaporate the solvent from the aliquot under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.
-
Weigh the vial containing the dried residue. The mass of the residue is the mass of dissolved this compound.
-
Calculate the solubility in g/100 mL or mol/L.
-
Alternatively, the concentration of the saturated solution can be determined by taking a known volume of the supernatant, diluting it appropriately, and analyzing it by a calibrated HPLC or GC method.
Protocol 2: Determination of Reaction Kinetics (Hydrolysis)
Objective: To determine the rate constant for the hydrolysis of this compound in a specific solvent system.
Materials:
-
This compound
-
Selected solvent system (e.g., Acetone/Water mixture)
-
Acid or base catalyst (e.g., HCl or NaOH)
-
Constant temperature bath
-
Reaction vials with septa
-
Syringes for sampling
-
Quenching solution (e.g., a solution to neutralize the catalyst)
-
Internal standard for chromatography
-
GC or HPLC system
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent system.
-
Prepare a catalyst solution in the same solvent system.
-
Place the reaction vials containing the ester solution in a constant temperature bath to equilibrate.
-
Initiate the reaction by adding a known volume of the catalyst solution to the ester solution at time t=0.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.
-
Add a known amount of an internal standard to the quenched sample.
-
Analyze the concentration of this compound in the quenched samples using a calibrated GC or HPLC method.
-
Plot the concentration of this compound versus time.
-
Determine the order of the reaction and calculate the rate constant (k) from the integrated rate law that best fits the experimental data.
Visualizations
The following diagrams illustrate the logical workflow for the experimental protocols described above.
Caption: Workflow for determining the solubility of this compound.
Caption: Workflow for measuring the reaction kinetics of this compound.
References
Safety Operating Guide
Personal protective equipment for handling Methyl 5-phenylvalerate
Methyl 5-phenylvalerate is a colorless to almost colorless clear liquid. While specific toxicity data is not available, it is prudent to treat this compound with care, minimizing direct contact and inhalation.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar aromatic esters.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling esters.[1][2] Always inspect gloves for integrity before each use. |
| Eye Protection | Safety glasses or goggles | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield may be necessary if there is a splash hazard.[2] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against skin contact.[1] For larger quantities or increased splash potential, a chemical-resistant apron is advised. |
| Respiratory Protection | Not generally required under normal use | Use in a well-ventilated area, such as a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1] |
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.26 g/mol |
| Appearance | Colorless to Almost colorless clear liquid |
| Boiling Point | 173 °C / 35 mmHg |
| Specific Gravity (20/20) | 1.01 |
| Refractive Index | 1.50 |
Data sourced from Tokyo Chemical Industry Co., Ltd.
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is crucial for minimizing exposure risks and ensuring laboratory safety. The following diagram outlines the key steps for the safe handling of this compound.
Experimental Protocols
General Handling and Use:
-
Preparation: Before handling, ensure you have read and understood this safety guide. Put on all required personal protective equipment, including gloves, safety goggles, and a lab coat.[1] Verify that the chemical fume hood is functioning correctly.
-
Handling: Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[1] Use appropriate laboratory equipment to avoid direct contact with the chemical.
-
Storage: Store this compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent the release of vapors. Keep it away from heat, sparks, and open flames.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical advice.[1]
-
Inhalation: If vapors are inhaled, move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Disposal Plan:
-
Waste Characterization: Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Container Management: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent and disposed of according to institutional guidelines.
-
Disposal Method: All chemical waste must be disposed of through your institution's environmental health and safety office. Do not pour this compound down the drain. Adhere to all federal, state, and local regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
